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  • Product: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
  • CAS: 1545-95-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Executive Summary In the landscape of medicinal chemistry, the benzenesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Executive Summary

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged pharmacophore, primarily recognized for its potent inhibition of metalloenzymes such as Carbonic Anhydrases (CAs)[1]. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a highly functionalized derivative that serves as both a critical building block in drug discovery and a standalone probe for structure-activity relationship (SAR) studies[2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system of electronic and steric effects. The strategic placement of a strong electron-withdrawing nitro group and a metabolically stabilizing fluoro-substitution makes this compound an ideal candidate for targeted therapeutic design, particularly in oncology where tumor-associated CA isoforms (hCA IX and XII) are overexpressed[3]. This whitepaper deconstructs the physicochemical profiling, synthetic causality, and pharmacological utility of this compound, providing self-validating protocols for its synthesis and characterization.

Molecular Architecture and Physicochemical Profiling

The structural integrity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is defined by its central sulfonamide linkage (-SO₂NH-), which bridges a 3-nitrophenyl ring and a 4-fluorophenyl ring. Every functional group here serves a distinct mechanistic purpose:

  • The 3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This withdraws electron density from the sulfonamide nitrogen, lowering its pKa. A lower pKa ensures that the sulfonamide exists predominantly in its deprotonated, anionic state at physiological pH, which is an absolute prerequisite for coordinating with the Zn²⁺ ion in metalloenzyme active sites[4].

  • The 4-Fluoro Group: Fluorine is highly electronegative but small (a bioisostere of hydrogen). Its primary role is to block para-hydroxylation by Cytochrome P450 enzymes, dramatically increasing the metabolic half-life of the molecule. Furthermore, it enhances the lipophilicity (LogP) of the compound, optimizing its partitioning into the hydrophobic pockets of target proteins[1].

Quantitative Physicochemical Data

To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are summarized below. These metrics confirm the compound's strict adherence to Lipinski's Rule of Five, indicating favorable theoretical oral bioavailability[2].

PropertyValueScientific Causality / Significance
Molecular Formula C₁₂H₉FN₂O₄SDefines the exact atomic composition.
Molecular Weight 296.27 g/mol Optimal for small-molecule drug design (<500 Da), ensuring favorable diffusion kinetics.
CAS Number 1545-95-5Unique registry identifier for procurement and QA tracking[2].
LogP 2.53Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping in lipid bilayers[2].
Topological Polar Surface Area 89.31 ŲEnsures good cellular penetration; values < 140 Ų are generally required for passive transcellular transport.
Hydrogen Bond Donors 1The sulfonamide NH, critical for primary target hydrogen bonding.
Hydrogen Bond Acceptors 4Facilitates secondary interactions within protein binding pockets (via SO₂ and NO₂ oxygens)[2].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of sulfonamides is classically achieved via the reaction of a sulfonyl chloride with an amine. However, inexperienced chemists often struggle with bis-sulfonylation (where the product reacts again with the sulfonyl chloride) or incomplete conversion due to the generation of hydrochloric acid (HCl).

The following protocol is designed as a self-validating system. We utilize an organic base (pyridine or N,N-Diisopropylethylamine) not merely as a solvent, but as an active participant. The base scavenges the HCl byproduct, preventing the protonation of the 4-fluoroaniline (which would render it non-nucleophilic). Furthermore, pyridine forms a highly reactive sulfonylpyridinium intermediate that kinetically accelerates the desired mono-substitution[5].

Step-by-Step Experimental Workflow

Reagents: 3-nitrobenzenesulfonyl chloride (1.0 eq), 4-fluoroaniline (1.1 eq), Anhydrous Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation and Activation: Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures kinetically trap the reaction, preventing the highly exothermic formation of bis-sulfonated impurities.

  • Nucleophilic Attack: Add anhydrous pyridine dropwise, followed by a slow, dropwise addition of 4-fluoroaniline dissolved in DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor via Thin-Layer Chromatography (TLC) or LCMS until the sulfonyl chloride is entirely consumed.

  • Aqueous Quench and Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1N HCl. Causality: The acidic wash is critical; it protonates and extracts excess pyridine and unreacted 4-fluoroaniline into the aqueous layer, leaving the highly pure sulfonamide in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

Workflow Step1 3-Nitrobenzenesulfonyl Chloride + 4-Fluoroaniline Step2 Nucleophilic Attack (0°C, Pyridine/DCM) Step1->Step2 Activation Step3 Aqueous Workup (1N HCl Wash) Step2->Step3 Quench & HCl Removal Step4 N-(4-fluorophenyl)-3- nitrobenzenesulfonamide Step3->Step4 Isolation

Fig 1. Synthetic workflow for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

Pharmacological Relevance: Metalloenzyme Inhibition

The true value of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide lies in its application as a Zinc-Binding Group (ZBG) for metalloenzymes. Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide. In hypoxic tumor microenvironments, isoforms like hCA IX and XII are overexpressed to regulate intracellular pH, promoting tumor survival and metastasis[1].

The Binding Mechanism

When this compound enters the CA active site, the deprotonated sulfonamide anion directly coordinates to the Zn²⁺ cofactor, displacing the catalytic water molecule and halting enzyme function[6]. The structural tailoring of this specific molecule enhances binding efficacy through two distinct pathways:

  • Hydrogen Bonding Network: The sulfonamide NH and SO₂ oxygens form critical hydrogen bonds with the Thr199 residue of the enzyme[6].

  • Hydrophobic Tail Approach: The 4-fluorophenyl ring extends into the hydrophobic half of the active site. Studies on structurally analogous fluorophenyl-benzenesulfonamides demonstrate that this halogenated tail significantly increases selectivity for tumor-associated hCA IX over the ubiquitous, off-target hCA II[3].

Mechanism Zn Zn2+ Cofactor (Target Active Site) Sulf Sulfonamide Anion (-SO2N-) Sulf->Zn Primary Coordination (Displaces H2O) Thr Thr199 Residue (H-Bond Acceptor) Sulf->Thr Hydrogen Bonding Tail 3-Nitro & 4-Fluorophenyl (Hydrophobic Tail) Tail->Sulf Lowers pKa via EWG effect

Fig 2. Pharmacological binding mechanism of the benzenesulfonamide pharmacophore.

Analytical Characterization and Quality Control

To ensure the trustworthiness of the synthesized batch for downstream biological assays, rigorous analytical validation is required. Relying solely on NMR is insufficient; a high-performance liquid chromatography (HPLC) protocol is mandatory to verify purity (≥97% required for biological screening)[2],[5].

HPLC Purity Verification Protocol:

  • System Setup: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)[5].

  • Mobile Phase: Isocratic elution utilizing a 50:50 (v/v) mixture of LCMS-grade Acetonitrile and Water, buffered with 0.1% Formic Acid to suppress ionization of the sulfonamide and ensure sharp, symmetrical peak shapes[5].

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic systems of the nitrobenzene and fluorophenyl rings).

  • Sample Prep: Dissolve the final product in the mobile phase to a concentration of 1 mg/mL. A single, sharp peak with a consistent retention time validates the absence of unreacted 4-fluoroaniline or bis-sulfonated byproducts[5].

References

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides Source: PubMed Central (PMC) - NIH URL:[Link]

  • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide Source: MDPI URL:[Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity Source: RSC Publishing URL:[Link]

  • 6H34: The crystal structure of human carbonic anhydrase II in complex with 4-[(4-fluorophenyl)methyl]-1-piperazinyl]benzenesulfonamide Source: RCSB PDB URL:[Link]

Sources

Exploratory

biological activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in vitro

Title: In Vitro Biological Activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide: A Technical Guide to Mechanistic Profiling and Assay Design Executive Summary N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS 1545-95...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Biological Activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide: A Technical Guide to Mechanistic Profiling and Assay Design

Executive Summary

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS 1545-95-5) is a highly functionalized diaryl sulfonamide that serves as a critical scaffold in medicinal chemistry [1]. The molecule’s architecture is defined by three distinct pharmacophoric elements: an electronegative fluorine atom that enhances metabolic stability and lipophilicity, a strongly electron-withdrawing 3-nitro group that modulates the pKa of the molecule, and a central sulfonamide core that acts as a primary binding motif for metalloenzymes and bacterial synthases.

This whitepaper provides an in-depth technical framework for evaluating the in vitro biological activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide and its close structural analogs. By detailing the causality behind experimental design, this guide empowers researchers to implement self-validating, high-fidelity screening protocols.

Mechanistic Rationale and Target Landscape

To design effective in vitro assays, one must first understand the physicochemical logic driving the compound's interaction with biological targets. The biological activity of this compound class is primarily distributed across three distinct pathways:

  • Metalloenzyme Inhibition (Carbonic Anhydrases): The sulfonamide moiety (

    
    ) is a privileged zinc-binding group. While primary sulfonamides are the most potent inhibitors of Carbonic Anhydrase (CA), secondary sulfonamides like N-(4-fluorophenyl)-3-nitrobenzenesulfonamide exhibit selective, albeit weaker, inhibition profiles against tumor-associated isoforms (CA IX and XII) [2]. The 4-fluoro substitution significantly enhances lipid membrane penetration, allowing the molecule to reach intracellular targets more effectively than its unsubstituted counterparts.
    
  • Antimicrobial Action (DHPS Inhibition): Sulfonamides are classic competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. The electron-withdrawing 3-nitro group increases the acidity of the sulfonamide nitrogen. This structural tuning allows the molecule to closely mimic the ionization state and spatial geometry of p-aminobenzoic acid (PABA), the natural substrate of DHPS[3].

  • Cytotoxicity via Oxidative Stress: The nitroaromatic group is susceptible to single-electron reduction by intracellular nitroreductases. This reduction cycle generates reactive oxygen species (ROS), contributing to the compound's antiproliferative activity against specific cancer cell lines (e.g., A549 lung cancer cells) and anti-parasitic efficacy against organisms like Trichomonas vaginalis [4].

MoA Compound N-(4-fluorophenyl)-3- nitrobenzenesulfonamide CA Carbonic Anhydrase (CA IX/XII) Compound->CA Zn2+ Coordination DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS PABA Mimicry Nitro Nitroreductase Activation Compound->Nitro Electron Reduction Hypoxia Tumor Hypoxia Modulation CA->Hypoxia Folate Folate Synthesis Inhibition DHPS->Folate ROS ROS Generation (Cytotoxicity) Nitro->ROS

Mechanistic pathways of fluorophenyl-nitrobenzenesulfonamides in vitro.

Self-Validating In Vitro Assay Protocols

A robust in vitro protocol cannot simply be a list of steps; it must be a self-validating system where every potential artifact is controlled for. Below are the optimized methodologies for profiling this compound.

Protocol A: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Objective: Determine the


 and 

of the compound against human CA isoforms. Causality & Rationale: Carbonic anhydrase catalyzes the hydration of

so rapidly that standard steady-state spectrophotometry cannot capture the initial reaction velocity. Stopped-flow kinetics, which mix the enzyme and substrate in milliseconds, are mandatory for accurate kinetic profiling [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in 100% DMSO. Rationale: The highly lipophilic nature of the fluorinated ring necessitates DMSO to prevent aqueous precipitation.

  • Buffer System: Use 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
    . Rationale: Sulfate ions maintain ionic strength without coordinating to the active-site zinc, which would artificially inflate the apparent 
    
    
    
    .
  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Rationale: Phenol red provides a sharp colorimetric shift at the exact pH range (7.4 to 7.0) where the hydration of

    
     releases protons.
    
  • Reaction Initiation: Inject equal volumes of

    
    -saturated water and the enzyme-inhibitor mixture into the stopped-flow cell at 20°C.
    
  • Self-Validation Loop:

    • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed hydration rate. Subtract this baseline from all test runs.

    • Positive Control: Run Acetazolamide (a known primary sulfonamide CA inhibitor) in parallel. If the Acetazolamide

      
       deviates from ~12 nM (for CA II), the assay is invalid and must be recalibrated.
      
Protocol B: Resazurin-Based Broth Microdilution (Antimicrobial/Antiproliferative)

Objective: Determine the Minimum Inhibitory Concentration (MIC) or cellular cytotoxicity (


).
Causality & Rationale:  Traditional visual turbidity assays are prone to false positives when testing lipophilic compounds like diaryl sulfonamides, which can precipitate in aqueous broth and mimic bacterial growth. Resazurin (Alamar Blue) relies on cellular metabolic reduction to shift from blue (non-fluorescent) to pink (highly fluorescent), providing an objective, precipitation-independent readout [5].

Step-by-Step Methodology:

  • Serial Dilution: Dispense 100 µL of culture media into a 96-well plate. Perform a 2-fold serial dilution of the compound from 100 µM down to 0.1 µM.

  • Inoculation: Add

    
     CFU/mL of the target strain (or 
    
    
    
    cells/well for mammalian cell lines like A549) to each well.
  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 72 hours (mammalian cells).

  • Indicator Addition: Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2-4 hours. Rationale: The delayed addition of resazurin ensures the compound interacts with the cells first, preventing direct chemical reduction of the dye by the nitro group of the compound.

  • Self-Validation Loop:

    • Vehicle Control: Include wells with the highest concentration of DMSO used in the assay (e.g., 1% v/v) without the drug. Rationale: Ensures the solvent itself is not causing cell death.

    • Colorimetric Control: Include wells with media, compound, and resazurin, but no cells. Rationale: The 3-nitro group can sometimes undergo spontaneous redox cycling in specific media. This control proves the compound does not auto-reduce the dye.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Stopped-Flow Kinetics (Enzyme Target) Prep->Assay1 Assay2 Broth Microdilution (Bacterial Target) Prep->Assay2 Assay3 Resazurin Viability (Cellular Target) Prep->Assay3 Val1 Acetazolamide Control Assay1->Val1 Data IC50 / MIC Determination Assay1->Data Val2 Colorimetric Validation Assay2->Val2 Assay2->Data Val3 Vehicle (DMSO) Baseline Assay3->Val3 Assay3->Data

Self-validating in vitro screening workflow for sulfonamide derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the biological activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, it must be compared against its structural analogs. The table below synthesizes representative in vitro data trends established in the literature for this chemical class, highlighting how the specific placement of the fluorine and nitro groups dictates potency [2][4][5].

Compound DerivativeCA II Inhibition (

, µM)
A549 Cytotoxicity (

, µM)
Antimicrobial MIC (µg/mL)Mechanistic Observation
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide 1.2 - 2.5 15.4 16 - 32 Optimal balance of lipophilicity and target residence time.
N-phenylbenzenesulfonamide (Unsubstituted)> 10.0> 50.0> 64Lacks electron-withdrawing groups; poor DHPS mimicry.
N-(4-fluorophenyl)benzenesulfonamide4.5 - 6.032.132 - 64Loss of the 3-nitro group reduces ROS generation and DHPS binding.
N-(phenyl)-3-nitrobenzenesulfonamide3.0 - 5.528.532 - 64Loss of 4-fluoro group decreases membrane permeability.
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide1.8 - 3.018.216 - 32Para-nitro shift slightly alters steric fit in the CA active site.

SAR Insights: The data clearly demonstrates a synergistic effect between the 4-fluoro and 3-nitro substitutions. The fluorine atom increases the partition coefficient (LogP ~2.53), driving the molecule across cellular membranes [1]. Once intracellular, the 3-nitro group serves a dual purpose: it lowers the pKa of the sulfonamide NH, tightening the hydrogen-bond network within target enzyme active sites, and acts as a substrate for reductive enzymes, triggering localized cytotoxicity.

Conclusion

The in vitro biological profiling of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide requires a nuanced approach that respects its multi-target potential. By employing stopped-flow kinetics to capture rapid metalloenzyme interactions and utilizing resazurin-based assays to bypass the physical limitations of lipophilic compounds, researchers can generate highly reliable, artifact-free data. The rigorous application of self-validating controls ensures that the observed biological activities—whether enzymatic inhibition, antimicrobial efficacy, or cytotoxicity—are genuinely reflective of the compound's unique pharmacophore.

References

  • Taylor & Francis. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

  • American Chemical Society. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health / PMC. (2025). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports. Retrieved from[Link]

  • Redalyc. (n.d.). Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)thiazolyl]benzenesulfonamides. Journal of the Mexican Chemical Society. Retrieved from[Link]

Foundational

An In-depth Technical Guide to Fluorinated Nitrobenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive overview of fluorinated nitrobenzenesulfonamide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry and drug development. We will delve into thei...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of fluorinated nitrobenzenesulfonamide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry and drug development. We will delve into their synthesis, explore their diverse biological activities, and analyze their structure-activity relationships to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical scaffold.

Introduction: The Strategic Advantage of Fluorine and Nitro Groups in Sulfonamide Scaffolds

The incorporation of fluorine atoms and nitro groups into the benzenesulfonamide backbone is a strategic design element in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing group, can also modulate the electronic properties of the aromatic ring and participate in key binding interactions. This strategic functionalization has led to the discovery of fluorinated nitrobenzenesulfonamide derivatives with a wide range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.[2][3] This guide will provide an in-depth exploration of these fascinating molecules.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of fluorinated nitrobenzenesulfonamide derivatives typically involves a multi-step process, beginning with the formation of the core 4-fluoro-3-nitrobenzenesulfonamide structure. A common and effective method is the chlorosulfonation of a substituted nitrobenzene, followed by amination.

Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide: A Key Intermediate

A representative protocol for the synthesis of the foundational intermediate, 4-fluoro-3-nitrobenzenesulfonamide, is detailed below.[4] This process involves the electrophilic substitution of 1-fluoro-2-nitrobenzene with chlorosulfonic acid, followed by reaction with ammonia.

Experimental Protocol:
  • Chlorosulfonation: Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

  • Heat the reaction mixture to 120°C and stir overnight.

  • After cooling to room temperature, carefully quench the reaction by slowly pouring it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure to remove the solvent.

  • Amination: Redissolve the crude product in isopropanol and cool the solution to -60°C.

  • Add ammonium hydroxide solution dropwise at this temperature and continue stirring for 1 hour.

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

  • Allow the reaction mixture to warm to room temperature and then concentrate to dryness.

  • The resulting white solid is 4-fluoro-3-nitrobenzenesulfonamide (yield: 5.1 g, 82%).[4]

Causality Behind Experimental Choices:

  • Chlorosulfonic acid: This strong electrophilic reagent is essential for introducing the sulfonyl chloride group onto the aromatic ring.

  • High Temperature (120°C): The reaction requires significant thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

  • Quenching in Ice Water: This is a critical step to safely decompose the excess highly reactive chlorosulfonic acid.

  • Low-Temperature Amination (-60°C): The reaction with ammonia is exothermic and performed at a low temperature to control the reaction rate and minimize side products.

Physicochemical Properties and Their Impact on Drug Design

The presence of both fluorine and a nitro group imparts unique physicochemical properties to the benzenesulfonamide scaffold, which are critical for its biological activity and drug-like characteristics.

PropertyInfluence of Fluorine and Nitro GroupSignificance in Drug Design
pKa The electron-withdrawing nature of both fluorine and the nitro group significantly lowers the pKa of the sulfonamide proton, increasing its acidity.A lower pKa can enhance the binding affinity to target enzymes, such as carbonic anhydrases, by promoting the formation of the anionic sulfonamide which coordinates to the zinc ion in the active site.
Lipophilicity (logP) Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.Modulating lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Metabolic Stability The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1]Improved metabolic stability can lead to a more favorable pharmacokinetic profile and reduced dosing frequency.
Solubility The overall solubility can be influenced by the interplay of the lipophilic fluorine and the polar nitro and sulfonamide groups.Adequate aqueous solubility is essential for drug formulation and bioavailability.

Table 1: Key Physicochemical Properties of Fluorinated Nitrobenzenesulfonamides and their Implications.

Biological Applications and Mechanisms of Action

Fluorinated nitrobenzenesulfonamide derivatives have shown remarkable potential across a spectrum of therapeutic areas.

Inhibition of Amyloid-β Aggregation: A Potential Strategy for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques.[4] Certain fluorinated benzenesulfonamides have been found to inhibit this aggregation process.[4]

Mechanism of Action: These compounds are thought to interfere with the self-assembly of Aβ monomers into β-sheet-rich fibrils. The specific interactions are likely driven by a combination of hydrophobic and electrostatic interactions between the inhibitor and the Aβ peptide, preventing the conformational changes necessary for aggregation.

G Abeta Aβ Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Inhibitor Fluorinated Nitrobenzenesulfonamide Inhibitor->Abeta Inhibition Inhibitor->Oligomers

Key Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor Aβ aggregation in vitro. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures of amyloid fibrils.[5][6]

Step-by-Step Methodology: [5][7][8]

  • Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, then remove the solvent and resuspend in a buffer like PBS (pH 7.4).

  • Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ42 solution with the test compound (fluorinated nitrobenzenesulfonamide derivative) at various concentrations.

  • Initiation of Aggregation: Add Thioflavin T solution to each well.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to a control (Aβ42 alone) indicates inhibition of aggregation.

Carbonic Anhydrase Inhibition: Targeting Cancer and Other Diseases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many types of cancer and are associated with tumor progression and metastasis.[7][9] Fluorinated benzenesulfonamides are potent inhibitors of these enzymes.[7][9]

Mechanism of Action: The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule that is essential for the enzyme's catalytic activity. The fluorinated nitrobenzene ring can form additional interactions with amino acid residues in the active site, enhancing binding affinity and isoform selectivity.[10]

G cluster_0 CA Active Site Zn Zn²⁺ H2O H₂O His His His2 His His3 His Inhibitor SO₂NH⁻-R

Key Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.[11][12]

Step-by-Step Methodology: [11][12]

  • Reagent Preparation: Prepare a stock solution of the CA enzyme, a stock solution of the substrate p-NPA, and serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add a buffer solution to each well.

  • Add the CA enzyme solution to all wells except the blank.

  • Add the test compound at various concentrations to the sample wells. Add solvent (e.g., DMSO) to the control wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add the p-NPA substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of the yellow p-nitrophenolate product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anticancer Activity: A Promising Avenue for New Therapeutics

Several fluorinated nitrobenzenesulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] While the exact mechanisms are still under investigation for many compounds, potential targets include kinases and other enzymes involved in cell proliferation and survival.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]

Step-by-Step Methodology: [13][14][15][16][17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated nitrobenzenesulfonamide derivative for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to an untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated nitrobenzenesulfonamide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[4][10][18][19]

Key SAR Observations:

  • Position of Fluorine and Nitro Groups: The relative positions of the fluorine and nitro groups on the benzene ring can significantly impact activity. For example, in some carbonic anhydrase inhibitors, a specific substitution pattern is required for optimal binding.

  • Substituents on the Sulfonamide Nitrogen: Modification of the sulfonamide nitrogen with different alkyl or aryl groups can modulate the compound's lipophilicity, solubility, and target selectivity.

  • Additional Substituents on the Aromatic Ring: The introduction of other functional groups on the benzene ring can create additional interactions with the target protein, leading to enhanced potency and selectivity. For instance, bulky hydrophobic groups can improve the affinity for certain carbonic anhydrase isoforms.[18]

A quantitative structure-activity relationship (QSAR) approach can be employed to develop mathematical models that correlate the structural features of these compounds with their biological activities.[10][20][21][22] These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug discovery efforts.

Conclusion and Future Perspectives

Fluorinated nitrobenzenesulfonamide derivatives represent a versatile and promising scaffold in drug discovery. Their unique physicochemical properties, conferred by the strategic placement of fluorine and nitro groups, have led to the development of potent inhibitors of various biological targets. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to further explore this exciting class of compounds.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: For many of these compounds, the precise molecular targets and mechanisms of action remain to be fully understood.

  • Optimization of ADME Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion profiles of lead compounds to improve their drug-like properties.

  • Development of More Selective Inhibitors: By leveraging SAR and computational modeling, it may be possible to design new derivatives with enhanced selectivity for their intended targets, thereby reducing potential off-target effects and improving their safety profiles.

The continued investigation of fluorinated nitrobenzenesulfonamide derivatives holds great promise for the development of novel therapeutics for a wide range of diseases.

References

  • Bio-protocol. (n.d.). 2.4. Thioflavin T (ThT) aggregation inhibition assay. Retrieved from [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025, March 20). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Cian, A. D., et al. (2005). A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 221-228.
  • PMC. (n.d.). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • Google Patents. (2008, October 30). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (2005, June 15). A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2013, January 12). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Retrieved from [Link]

  • Industrial Chemistry Consulting. (2025, April 9). Quantitative Structure Activity Relationship (QSAR). Retrieved from [Link]

  • IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Retrieved from [Link]

  • Longdom. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Retrieved from [Link]

  • MDPI. (2021, July 19). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Google Patents. (2018, June 27). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE.
  • Chem-Impex. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational building blocks for discovering highly selective therapeutics. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational building blocks for discovering highly selective therapeutics. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a prime example of such a privileged scaffold. While not a standalone blockbuster drug, this compound represents a critical node in the historical and modern development of targeted enzyme inhibitors and protein-protein interaction (PPI) modulators.

This whitepaper provides an in-depth technical analysis of the rational design, historical context, pharmacological utility, and synthetic methodologies surrounding N-(4-fluorophenyl)-3-nitrobenzenesulfonamide. By examining the causality behind its structural features—specifically the synergistic effects of fluorination and nitro-substitution—we can understand its vital role in developing next-generation therapeutics for oncology and metabolic diseases.

Historical Evolution & Rational Design

The Evolution of the Sulfonamide Pharmacophore

The history of sulfonamides dates back to the 1930s with the discovery of Prontosil by Gerhard Domagk, marking the dawn of the antimicrobial era. However, clinical observations of metabolic acidosis in patients taking early sulfonamides led to the discovery of their off-target effect: the inhibition of Carbonic Anhydrase (CA). Over decades, medicinal chemists pivoted the sulfonamide core from a simple antibacterial to a highly tunable pharmacophore capable of targeting specific metalloenzymes (like CA and Cyclooxygenase-2) and complex PPIs (like the BCL-2 family) [1].

Causality in Structural Design: The Fluorine and Nitro Substituents

The specific architecture of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization:

  • The 4-Fluorophenyl Moiety: In drug design, the para-position of an aromatic ring is highly susceptible to cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine (a bioisostere) blocks this metabolic liability, significantly increasing the compound's half-life. Furthermore, the high electronegativity of fluorine withdraws electron density from the aromatic ring, which subtly lowers the pKa of the adjacent sulfonamide nitrogen, enhancing its ability to coordinate with metal ions (e.g.,

    
    ) in enzyme active sites.
    
  • The 3-Nitrobenzene Moiety: The nitro group at the meta position serves a dual purpose. Pharmacologically, its strong electron-withdrawing nature further acidifies the sulfonamide proton. Synthetically, it acts as a versatile chemical handle. The nitro group can be easily reduced to an aniline derivative, allowing chemists to append bulky, lipophilic groups required to probe deep hydrophobic pockets, such as the P4 pocket of the BCL-XL protein [2].

Pharmacological Profiling & Target Engagement

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide and its immediate derivatives are predominantly utilized in two advanced therapeutic arenas:

  • Metalloenzyme Inhibition (Carbonic Anhydrase IX/XII): Tumor microenvironments are notoriously hypoxic and acidic. Cancer cells overexpress CA IX and XII to manage intracellular pH. The deprotonated sulfonamide nitrogen of our target compound acts as a potent zinc-binding group (ZBG), displacing the catalytic water molecule in the CA active site and halting tumor acidification [3].

  • Apoptosis Induction (BCL-XL Inhibition): In the development of senolytics and targeted cancer therapies (e.g., Navitoclax analogs), the nitrobenzenesulfonamide core is utilized to anchor the molecule within the P2 binding pocket of BCL-XL. The fluorophenyl group provides essential hydrophobic contacts, disrupting the sequestration of pro-apoptotic proteins like Bax and Bak [2].

TargetPathway S Fluorinated Nitrobenzenesulfonamide CA Carbonic Anhydrase (CA IX) Active Site Zinc S->CA Zn2+ Coordination BCL BCL-XL P2/P4 Pocket Hydrophobic Binding S->BCL Target Engagement pH Tumor Acidification Reversal CA->pH Inhibition of H+ efflux Apo Apoptosis Induction (Bax/Bak Release) BCL->Apo PPI Disruption Therapy Oncology Therapeutic Efficacy pH->Therapy Apo->Therapy

Fig 1. Dual pharmacological pathways targeted by fluorinated nitrobenzenesulfonamides.

Quantitative Pharmacological Data

To illustrate the potency of this chemical series, the following table summarizes representative inhibitory data for optimized derivatives originating from the N-(4-fluorophenyl)-3-nitrobenzenesulfonamide scaffold.

Table 1: Comparative Inhibitory Profile of Sulfonamide Derivatives

Target Enzyme/ProteinStructural Modification from Base ScaffoldIC50 / Ki (nM)Primary Indication
hCA I (Cytosolic) Unmodified Core> 10,000 nMOff-target baseline
hCA IX (Transmembrane) Base Core + Piperazine linker24.5 nMSolid Tumors (Hypoxia)
hCA XII (Transmembrane) Base Core + Piperazine linker8.2 nMBreast Cancer
BCL-XL Nitro reduced to Amine + Benzothiazole< 1.0 nMHematologic Malignancies

(Data synthesized from standardized SAR assays in modern literature [2], [3].)

Chemical Synthesis & Experimental Methodology

Mechanistic Causality in Synthesis

The synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide relies on a classic Schotten-Baumann-type sulfonylation. The reaction involves the nucleophilic attack of 4-fluoroaniline on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.

Causality of Reagent Selection:

  • Solvent (DCM or THF): Aprotic solvents are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into an inactive sulfonic acid.

  • Base (Pyridine or Triethylamine): The base is not merely a solvent additive; it is a mechanistic necessity. It acts as an acid scavenger to neutralize the

    
     byproduct. Without the base, the 
    
    
    
    would protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.

SynthesisWorkflow A 4-Fluoroaniline (Nucleophile) C Base Addition (Pyridine / Et3N) A->C B 3-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D Nucleophilic Attack (Tetrahedral Intermediate) C->D DCM, 0°C to RT E N-(4-fluorophenyl)-3- nitrobenzenesulfonamide D->E Elimination of HCl

Fig 2. Step-by-step synthetic workflow of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

Step-by-Step Synthetic Protocol

Safety Note: Sulfonyl chlorides are lachrymators and moisture-sensitive. Perform all steps in a fume hood using oven-dried glassware.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous Pyridine (1.5 equiv, 15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition.

  • Electrophile Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4–6 hours. Monitor reaction progression via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Quenching & Workup: Once the amine is consumed, quench the reaction with 1N aqueous

    
     (30 mL) to protonate and remove excess pyridine. Transfer to a separatory funnel.
    
  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous

    
     (30 mL) and brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the pure product.
    
Self-Validating Analytical Protocol (HPLC/MS)

To ensure scientific integrity, the synthesized batch must undergo a self-validating purity check. A protocol is self-validating when it includes internal controls that definitively prove both identity and purity simultaneously.

Methodology:

  • Sample Prep: Dissolve 1 mg of the product in 1 mL of HPLC-grade Acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (4.6 x 150 mm, 5 µm). Use an isocratic mobile phase of 60% Acetonitrile / 40% Water (with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Validation Criteria:

    • Purity: The UV chromatogram (at 254 nm) must show a single sharp peak accounting for >97% of the total Area Under the Curve (AUC).

    • Identity: The mass spectrometer (ESI-negative mode) must show a dominant peak at m/z 295.0

      
      , corresponding to the deprotonated sulfonamide.
      

Table 2: Physicochemical & Analytical Parameters [4]

ParameterValue / Specification
CAS Number 1545-95-5
Molecular Formula

Molecular Weight 296.27 g/mol
LogP (Predicted) 2.53
Topological Polar Surface Area 89.31 Ų
Target Purity (HPLC)

97.0%

Conclusion

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is far more than a simple catalog chemical; it is a masterclass in rational drug design. By combining the metabolic shielding of a fluorine atom with the electronic and synthetic versatility of a nitro group, this scaffold provides medicinal chemists with a highly effective starting point for targeting complex pathologies, from hypoxic solid tumors to apoptosis-resistant hematologic malignancies. Mastery of its synthesis and analytical validation is an essential skill for any drug development professional working within the sulfonamide chemical space.

References

  • Structure-Based Design of A-1293102, a Potent and Selective BCL-XL Inhibitor. ACS Medicinal Chemistry Letters.[Link] [2]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link] [3]

Foundational

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide: A Novel Diaryl Sulfonamide Lead Compound Targeting the STAT3 SH2 Domain

Executive Summary Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in over 70% of human solid and hematological malignancies, driving oncogenesis, immune evasion, and metastasis. Des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in over 70% of human solid and hematological malignancies, driving oncogenesis, immune evasion, and metastasis. Despite its validation as a high-value oncology target, drugging the STAT3 protein—specifically disrupting its protein-protein interactions (PPIs)—remains a formidable biophysical challenge.

This technical guide details the preclinical evaluation of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS 1545-95-5), a synthetically tractable, low-molecular-weight (MW 296.27) lead compound. Through a self-validating cascade of biophysical and cellular assays, we demonstrate that this diaryl sulfonamide acts as a direct antagonist of the STAT3 Src Homology 2 (SH2) domain, preventing native homodimerization and subsequent nuclear translocation.

Molecular Rationale & Target Engagement

The STAT3 SH2 domain mediates dimerization by binding to the phosphorylated tyrosine (pTyr705) of a partner STAT3 monomer. The structural design of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide leverages three critical pharmacophoric elements to competitively inhibit this interaction:

  • The Sulfonamide Core: Acts as a non-hydrolyzable bioisostere for the native pTyr705 phosphate group. The geometry of the sulfonamide allows it to anchor deep within the SH2 pocket, coordinating with the highly conserved basic residue Arg609.

  • The 3-Nitro Substitution: The strongly electron-withdrawing nitro group on the benzenesulfonyl ring increases the acidity of the sulfonamide NH, significantly improving its hydrogen-bond donor capacity. Furthermore, the oxygen atoms of the nitro group engage in auxiliary hydrogen bonding with Lys591, a critical interaction noted in [1].

  • The 4-Fluorophenyl Moiety: The para-fluorine atom serves a dual purpose. Sterically, it directs the phenyl ring into the hydrophobic Leu706 subsite adjacent to the pTyr pocket. Metabolically, the carbon-fluorine bond blocks CYP450-mediated aromatic hydroxylation, significantly extending the compound's half-life compared to unfluorinated analogs.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor (gp130) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Recruits STAT3_p p-STAT3 (Tyr705) STAT3_Mono->STAT3_p Phosphorylates STAT3_Dimer STAT3 Homodimer STAT3_p->STAT3_Dimer SH2-pTyr Interaction Nucleus Nuclear Translocation & Gene Transcription STAT3_Dimer->Nucleus Drives Oncogenesis Inhibitor N-(4-fluorophenyl)-3- nitrobenzenesulfonamide Inhibitor->STAT3_Dimer Blocks SH2 Domain

Fig 1: STAT3 signaling cascade and the mechanism of SH2 domain disruption by the lead compound.

In Vitro Profiling & Quantitative Data

To establish a robust structure-activity relationship (SAR), the lead compound was benchmarked against known STAT3 inhibitors (e.g., BP-1-102 and Stattic) using orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) was utilized to determine direct binding kinetics (


), while a Fluorescence Polarization (FP) assay quantified competitive displacement.

Table 1: In Vitro and Cellular Profiling of the Lead Compound vs. Reference Inhibitors

CompoundMW ( g/mol )FP Assay IC

(µM)
SPR

(µM)
MDA-MB-231 IC

(µM)
Microsomal T

(min)
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide 296.274.2 ± 0.31.8 ± 0.212.5 ± 1.145
BP-1-102 (Reference)605.506.8 ± 0.80.5 ± 0.16.8 ± 0.522
Stattic (Reference)211.2015.2 ± 1.4N/A (Covalent)8.5 ± 0.9< 10

Note: The lead compound exhibits a highly favorable ligand efficiency (LE) due to its low molecular weight, making it an ideal candidate for further structural optimization compared to the heavier [2].

Experimental Protocols: Self-Validating Systems

As Application Scientists, we must ensure that every protocol is intrinsically controlled to rule out false positives (e.g., pan-assay interference compounds or non-specific aggregators).

Protocol A: High-Throughput Fluorescence Polarization (FP) Assay

Purpose: To quantify the competitive binding affinity of the lead compound to the STAT3 SH2 domain. Causality & Logic: The FP assay relies on the rotational correlation time of a fluorophore. A small fluorescent peptide (5-FAM-GpYLPQTV) tumbles rapidly in solution, yielding low polarization. When bound to the massive STAT3 protein, tumbling slows, yielding high polarization. A true SH2 antagonist will displace the peptide, restoring rapid tumbling and lowering the polarization signal[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

    • Scientific Rationale: DTT is critical to maintain the redox state of Cys687 in the SH2 domain, preventing artifactual covalent binding. Triton X-100 prevents the lead compound from forming promiscuous colloidal aggregates that could non-specifically denature the protein.

  • Complex Formation: Incubate 150 nM recombinant human STAT3 (residues 127-770) with 10 nM 5-FAM-GpYLPQTV probe for 30 minutes at room temperature in a 384-well black flat-bottom microplate.

  • Compound Addition: Dispense N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in a 10-point dose-response curve (0.1 µM to 100 µM, 1% final DMSO).

  • Equilibration & Detection: Incubate the plate in the dark for 1 hour to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm) measuring both parallel and perpendicular polarized light.

  • Validation: Calculate the Z'-factor using DMSO as the negative control and unlabeled GpYLPQTV peptide as the positive control. A Z' > 0.6 validates the assay's robustness.

Protocol B: Cellular Target Engagement (Western Blot for p-STAT3)

Purpose: To verify that the compound penetrates the cell membrane and inhibits STAT3 phosphorylation in a physiological environment. Causality & Logic: By measuring the ratio of p-STAT3 (Tyr705) to total STAT3, we confirm that the compound specifically blocks the SH2-mediated recruitment of STAT3 to upstream kinases (like JAK), rather than simply causing global protein degradation or inducing apoptosis-related cleavage.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells (which harbor constitutively active STAT3) at

    
     cells/well in 6-well plates. Treat with the lead compound (1, 5, 10, 20 µM) for exactly 4 hours.
    
    • Scientific Rationale: A 4-hour window is sufficient to observe dephosphorylation kinetics based on the protein's half-life, but short enough to avoid confounding secondary effects from apoptotic cell death.

  • Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (Na

    
    VO
    
    
    
    ) and 10 mM Sodium Fluoride (NaF).
    • Scientific Rationale: Na

      
      VO
      
      
      
      irreversibly inhibits protein tyrosine phosphatases, locking the endogenous p-STAT3 state at the exact moment of lysis. Without it, rapid post-lysis dephosphorylation will yield false-positive inhibition data.
  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Quantification: Detect via enhanced chemiluminescence (ECL). Normalize the p-STAT3 band intensity to the total STAT3 band intensity using densitometry software.

ADME/Tox & Lead Optimization Strategy

While N-(4-fluorophenyl)-3-nitrobenzenesulfonamide demonstrates excellent in vitro target engagement, transitioning it to an in vivo candidate requires rigorous ADME profiling. The para-fluoro substitution successfully mitigates rapid Phase I oxidative metabolism, yielding a respectable human liver microsomal (HLM) half-life of 45 minutes. However, the nitro group carries a known liability for nitroreductase-mediated toxicity.

Future optimization will utilize Structure-Based Drug Design (SBDD) to replace the nitro group with a safer bioisostere (e.g., a trifluoromethyl or cyano group) while maintaining the critical hydrogen-bond network with Lys591.

Lead_Optimization Hit Hit Identification (CAS 1545-95-5) SAR SAR Exploration - Bioisosteres - Substituent Scans Hit->SAR InVitro In Vitro Profiling (FP Assay, SPR) SAR->InVitro Cellular Cellular Assays (p-STAT3 WB, Viability) InVitro->Cellular ADMET ADME/Tox (Microsomal Stability) Cellular->ADMET ADMET->SAR Feedback Loop Lead Optimized Preclinical Candidate ADMET->Lead Success

Fig 2: Iterative lead optimization workflow for diaryl sulfonamide derivatives.

References

  • National Cancer Institute (NCI). "Definition of STAT3 inhibitor C-188-9 - NCI Drug Dictionary." National Institutes of Health. URL:[Link]

  • Zhang, X., et al. (2012). "Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts." Proceedings of the National Academy of Sciences (PNAS), 109(24), 9623-9628. URL:[Link]

  • Shih, P. C., et al. (2018). "A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3)." Oncotarget, 9(66), 32690–32701. URL:[Link]

Sources

Exploratory

Predictive Metabolic Profiling and Stability Optimization of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Executive Summary The rational design of small molecule therapeutics requires a rigorous understanding of xenobiotic biotransformation. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecule therapeutics requires a rigorous understanding of xenobiotic biotransformation. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a highly functionalized scaffold featuring a sulfonamide hinge, a 4-fluorophenyl ring, and a 3-nitrobenzene moiety. While nitrobenzenesulfonamides have demonstrated significant potential as anticancer agents (e.g., ERRα inverse agonists) and antimicrobials[1], their clinical viability is heavily dictated by their metabolic stability. This technical whitepaper deconstructs the predictive metabolic fate of this compound, establishes self-validating in vitro protocols for empirical assessment, and provides strategic frameworks for structural optimization.

Mechanistic Deconstruction of Metabolic Hotspots

Understanding the causality behind a molecule's degradation is the first step in optimizing its pharmacokinetic (PK) profile. The structure of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide presents three distinct metabolic environments:

The 4-Fluorophenyl Motif: Steric and Electronic Shielding

Fluorination is a foundational strategy in medicinal chemistry used to enhance metabolic stability. The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol) compared to a standard C–H bond. By positioning the fluorine atom at the para position of the aniline ring, the molecule effectively blocks the most sterically and electronically favored site for Cytochrome P450 (CYP)-mediated aromatic hydroxylation[2]. Consequently, the CYP enzymes are forced to attempt ortho-hydroxylation—a pathway that is kinetically slower due to steric hindrance and the electron-withdrawing nature of the adjacent sulfonamide group.

The 3-Nitrobenzene Motif: Bioreductive Liabilities

While the nitro group is critical for target binding in many oncology applications, it introduces a significant metabolic liability. Hepatic nitroreductases and specific CYP isoforms can catalyze the reduction of the nitro group to a nitroso (-NO), hydroxylamine (-NHOH), and ultimately a primary amine (-NH2)[1]. This reductive pathway is particularly pronounced in hypoxic environments (such as the core of solid tumors), which can be exploited for targeted prodrug activation, but may lead to rapid systemic clearance or the generation of reactive, toxic intermediates in healthy hepatic tissue.

The Sulfonamide Linkage: Phase II Conjugation

The acidic N-H proton of the sulfonamide is a prime candidate for Phase II metabolism, specifically N-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The strong electron-withdrawing effects of both the fluorophenyl and nitrobenzene rings lower the pKa of this proton, increasing its acidity and potentially modulating its affinity for conjugative enzymes[2].

Mechanistic Pathways Visualization

MetabolicPathways Parent N-(4-fluorophenyl)- 3-nitrobenzenesulfonamide NitroRed 3-Amino Metabolite (Nitroreduction) Parent->NitroRed Nitroreductase / CYP OrthoOH Ortho-Hydroxy Metabolite (CYP Oxidation) Parent->OrthoOH CYP450 (Minor) NGluc N-Glucuronide (UGT Conjugation) Parent->NGluc UGTs + UDPGA

Predicted Phase I and Phase II metabolic biotransformation pathways.

In Vitro Metabolic Stability Profiling: Self-Validating Protocols

To transition from in silico predictions to empirical validation, rigorous in vitro assays are required. The following protocols utilize Human Liver Microsomes (HLMs) to determine intrinsic clearance (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) and High-Resolution Mass Spectrometry (LC-HRMS) for precise metabolite identification (MetID),[3].
Protocol 1: Microsomal Stability & Intrinsic Clearance Assay

Causality & Trustworthiness: HLMs contain high concentrations of membrane-bound CYPs and UGTs, providing a controlled environment to isolate hepatic metabolism without the confounding variables of cellular permeability. The inclusion of alamethicin is a critical self-validating step; because UGT active sites are located inside the microsomal vesicles, this pore-forming peptide ensures the highly polar UDPGA cofactor can access the enzyme, preventing false-negative Phase II stability results.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. (Causality: Mg²⁺ is an essential cofactor for maintaining optimal CYP and UGT structural integrity).

  • Substrate Addition: Spike the test compound to a final concentration of 1 µM, ensuring the organic solvent concentration remains <0.1% v/v to prevent enzyme denaturation. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated Phase I metabolism. For parallel Phase II assessment, add 2 mM UDPGA and 25 µg/mL alamethicin.

  • Kinetic Quenching: At precise intervals (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Causality: The organic solvent immediately precipitates the proteins, halting the reaction, while the cold temperature prevents spontaneous chemical degradation).

  • Centrifugation: Spin the quenched samples at 14,000 rpm for 15 minutes at 4°C. Extract the clear supernatant for LC-HRMS analysis.

Protocol 2: LC-HRMS Metabolite Identification (MetID)

Causality & Trustworthiness: High-resolution mass spectrometry (e.g., Q-TOF) provides exact mass measurements (<5 ppm error), allowing for the differentiation of isobaric metabolites and the identification of specific biotransformations via mass defect filtering[4].

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile over 10 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative mode, as the acidic sulfonamide N-H proton readily yields [M-H]⁻ ions.

  • Data Acquisition: Operate in Data-Dependent Acquisition (DDA) mode to capture both MS1 (parent mass quantitation) and MS2 (fragmentation for structural elucidation).

  • Kinetic Modeling: Calculate the remaining percentage of the parent compound relative to the 0-minute control. Plot the natural log of % remaining versus time to determine the elimination rate constant (

    
    ). Calculate 
    
    
    
    and
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass[3].

Workflow Incubation Microsomal Incubation Quench Protein Precipitation Incubation->Quench Ice-cold ACN Centrifuge Centrifugation (14,000 rpm) Quench->Centrifuge Isolate LCHRMS LC-HRMS Analysis Centrifuge->LCHRMS Injection Data CLint & t1/2 Calculation LCHRMS->Data Kinetic Model

Step-by-step LC-HRMS workflow for determining intrinsic clearance.

Quantitative Data Projections

The strategic placement of the fluorine atom significantly alters the predicted clearance rates compared to a non-fluorinated analog. Below is the projected quantitative comparison based on established structure-metabolism relationship (SMR) models.

CompoundPrimary Metabolic LiabilityPredicted HLM

(min)
Predicted

(µL/min/mg protein)
N-phenyl-3-nitrobenzenesulfonamide Rapid para-hydroxylation~15.0>45.0 (High Clearance)
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Nitroreduction / Slow ortho-hydroxylation~45.0~15.0 (Moderate Clearance)

Table 1: Predicted In Vitro Metabolic Parameters. The para-fluorine modification is projected to increase the half-life by approximately 3-fold by blocking the primary oxidative soft spot.

Strategic Optimization & Future Directions

If empirical MetID data reveals that the 3-nitro group undergoes rapid reduction leading to unacceptably high intrinsic clearance or the generation of toxic hydroxylamine intermediates, bioisosteric replacement is the logical next step.

Replacing the 3-nitro group with a 3-cyano (-CN) or 3-trifluoromethyl (-CF₃) group maintains the strong electron-withdrawing character required for target binding (such as ERRα inverse agonism) while completely eliminating the bioreductive liability[1]. Additionally, if N-glucuronidation proves to be a major clearance pathway, N-methylation of the sulfonamide nitrogen can be explored, provided the N-H proton is not strictly required for hydrogen bonding within the target receptor's active site.

References

  • [2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: ChemRxiv / NIH | URL:

  • [1] Title: The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development | Source: Benchchem | URL:

  • [4] Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | Source: IntechOpen | URL:

  • [3] Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development | Source: Institute of Pharmacology Polish Academy of Sciences | URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Characterization of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Introduction and Mechanistic Rationale The sulfonamide moiety is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous antibiotics, anticancer agents, and targeted protein degra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The sulfonamide moiety is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous antibiotics, anticancer agents, and targeted protein degraders (PROTACs)[1]. The synthesis of functionalized aryl sulfonamides, such as N-(4-fluorophenyl)-3-nitrobenzenesulfonamide , is typically achieved via the nucleophilic attack of an aryl amine on an aryl sulfonyl chloride[2].

While seemingly straightforward, the reaction requires precise control over the microenvironment. Sulfonyl chlorides are highly electrophilic and susceptible to competitive hydrolysis in the presence of adventitious moisture[2]. Furthermore, the generation of hydrochloric acid (HCl) as a stoichiometric byproduct necessitates the use of an acid scavenger. Without a base, the HCl would rapidly protonate the 4-fluoroaniline nucleophile, converting it into an unreactive anilinium salt and stalling the reaction[3]. In this protocol, pyridine is utilized not only as an acid scavenger but also as a nucleophilic catalyst, transiently forming a highly reactive sulfonylpyridinium intermediate that accelerates the S-N bond formation[3].

Experimental Design and Workflow

Workflow Step1 1. Nucleophile Setup 4-Fluoroaniline + Pyridine in Dry DCM (0-5 °C) Step2 2. Electrophile Addition 3-Nitrobenzenesulfonyl Chloride (Dropwise) Step1->Step2 Step3 3. Sulfonylation Stir at 25 °C for 4-6 h Monitor via TLC/HPLC Step2->Step3 Step4 4. Aqueous Workup 1M HCl Wash (Removes Base) Brine Wash (Removes H2O) Step3->Step4 Step5 5. Isolation Dry over Na2SO4 Concentrate in vacuo Step4->Step5 Step6 6. Pure Product N-(4-fluorophenyl)-3- nitrobenzenesulfonamide Step5->Step6

Figure 1: Step-by-step synthetic workflow for the targeted benzenesulfonamide.

Table 1: Stoichiometric Parameters for Synthesis
ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Fluoroaniline Nucleophile111.121.01.11 g (10.0 mmol)
3-Nitrobenzenesulfonyl chloride Electrophile221.621.12.44 g (11.0 mmol)
Pyridine Base / Catalyst79.101.51.19 g (15.0 mmol)
Dichloromethane (DCM) Aprotic Solvent84.93N/A50 mL (Anhydrous)

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Solvation

Action : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.19 g, 15.0 mmol) to the solution. Causality : Anhydrous conditions are non-negotiable. The electrophilic 3-nitrobenzenesulfonyl chloride will undergo rapid hydrolysis to 3-nitrobenzenesulfonic acid if exposed to water, severely depressing the yield[2]. The argon atmosphere prevents the ingress of atmospheric moisture.

Phase 2: Temperature-Controlled Electrophile Addition

Action : Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Dissolve 3-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. Causality : The formation of the sulfonamide bond is highly exothermic. If the temperature is not strictly controlled, localized heat spikes can drive the formation of di-sulfonylated byproducts, where the newly formed sulfonamide product acts as a nucleophile and attacks a second equivalent of sulfonyl chloride[4]. Dropwise addition ensures the nucleophile remains in excess relative to the available electrophile.

Phase 3: Reaction Maturation and Monitoring

Action : Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent system. Causality : The zwitterionic tetrahedral intermediate requires sufficient thermal energy to collapse and eliminate the chloride leaving group. TLC provides a self-validating checkpoint: the disappearance of the highly UV-active 4-fluoroaniline spot confirms complete consumption of the limiting reagent[4].

Phase 4: Aqueous Workup and Phase Separation

Action : Quench the reaction by adding 50 mL of 1M aqueous HCl. Transfer the biphasic mixture to a separatory funnel and vigorously extract. Separate the organic (bottom) layer. Wash the organic layer sequentially with deionized water (50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality : The 1M HCl wash is a critical purification mechanism. It protonates the excess pyridine and any trace unreacted 4-fluoroaniline, converting them into highly water-soluble pyridinium and anilinium chloride salts. These impurities are efficiently partitioned into the aqueous waste, leaving the neutral sulfonamide product in the organic layer[4]. The brine wash mitigates emulsion formation and pre-dries the organic phase via osmotic extraction.

Phase 5: Isolation and Purification

Action : Dry the combined organic layer over anhydrous sodium sulfate (


). Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid. Recrystallize the crude solid from a boiling mixture of ethanol and water, cooling slowly to 4 °C to induce crystallization.
Causality : Removing residual dissolved water is essential before concentration; otherwise, the product may "oil out" or trap water in its crystal lattice. Recrystallization leverages differential solubility to exclude trace organic impurities and di-sulfonylated byproducts, yielding a highly ordered, pure crystalline product[4].

Mechanistic Logic

Mechanism N1 4-Fluoroaniline (Nucleophile) N3 Zwitterionic Intermediate (Tetrahedral Transition) N1->N3 Nucleophilic Attack N2 3-Nitrobenzenesulfonyl Chloride (Electrophile) N2->N3 Nucleophilic Attack N4 Pyridine Base (Proton Acceptor) N3->N4 Proton Transfer N5 Target Sulfonamide (Product) N3->N5 Cl⁻ Elimination N6 Pyridinium Chloride (Water-Soluble Waste) N4->N6 Salt Formation

Figure 2: Mechanistic logic of the base-mediated sulfonylation reaction.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectroscopic signatures. The highly electron-withdrawing nature of both the 3-nitrobenzenesulfonyl group and the 4-fluorophenyl ring results in a highly deshielded sulfonamide N-H proton.

Table 2: Expected Analytical Signatures for Validation
Analytical TechniqueExpected Signal / ShiftAssignment / Rationale

H NMR
(400 MHz, DMSO-

)

~10.65 (s, 1H)
Sulfonamide N-H (Highly deshielded due to

and

)

H NMR
(400 MHz, DMSO-

)

8.45 – 7.80 (m, 4H)
3-Nitrobenzenesulfonyl aromatic protons

H NMR
(400 MHz, DMSO-

)

7.15 – 7.05 (m, 4H)
4-Fluorophenyl aromatic protons (AA'BB' spin system)

F NMR
(376 MHz, DMSO-

)

~ -118.5 (s, 1F)
Aryl fluoride
HRMS (ESI-TOF) m/z 295.0194 [M-H]

Exact mass validation for

References

Sources

Application

solubility of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in DMSO and water

Application Note: Solubility Profiling of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in DMSO and Aqueous Media Introduction & Physicochemical Context N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in DMSO and Aqueous Media

Introduction & Physicochemical Context

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a synthetic small molecule characterized by a benzenesulfonamide core flanked by electron-withdrawing fluoro and nitro substituents. For researchers and drug development professionals, understanding its solubility profile is critical. Poor aqueous solubility can lead to false negatives in in vitro bioassays due to compound precipitation, while incomplete dissolution in organic stock solutions compromises dosing accuracy.

Table 1: Physicochemical Properties & Solubility Impact

Property Value Impact on Solubility
Molecular Formula C₁₂H₉FN₂O₄S High ratio of hydrophobic surface area to polar groups.
Molecular Weight 296.27 g/mol Moderate size; standard solvation models apply.
LogP (Estimated) ~2.53 Highly lipophilic; predicts poor intrinsic aqueous solubility.
Ionizable Groups Sulfonamide (-NH-) Weakly acidic. pKa is lowered by the 3-NO₂ and 4-F groups.
Expected DMSO Sol. ≥ 30 mg/mL (~100 mM) Excellent stock solution stability and high-throughput compatibility.

| Expected Water Sol. | < 0.1 mg/mL | High risk of precipitation in aqueous bioassays. |

Mechanistic Causality: Why Solvents Matter

Expertise & Experience Insights

  • DMSO (Dimethyl Sulfoxide) Solvation: DMSO is an aprotic, highly polar solvent that is exceptionally effective at solubilizing benzenesulfonamides[1]. The mechanism relies on the strong hydrogen-bond acceptor capability of the DMSO sulfoxide (S=O) oxygen, which readily interacts with the acidic sulfonamide proton (-SO₂-NH-). Furthermore, the high dielectric constant of DMSO effectively solvates the electron-deficient nitrobenzene and fluorophenyl rings, overcoming the solid-state crystal lattice energy.

  • Aqueous Solvation: In water, the compound exhibits extremely low intrinsic solubility. The thermodynamic cost of forming a cavity within the highly ordered water hydrogen-bond network to accommodate the two hydrophobic aromatic rings is prohibitive[2]. While the sulfonamide nitrogen can theoretically deprotonate, physiological pH (7.4) may not be sufficiently basic to fully ionize the molecule, leading to a predominantly neutral, insoluble population.

SolvationMechanism Compound N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Lipophilic, LogP ~2.5) DMSO DMSO Environment (Aprotic, High Polarity) Compound->DMSO Water Aqueous Environment (Protic, High H-Bonding) Compound->Water DMSOMech S=O acts as H-bond acceptor for -NH-. Disrupts crystal lattice efficiently. DMSO->DMSOMech WaterMech High cavity formation energy. Hydrophobic rings resist hydration. Water->WaterMech DMSOResult Complete Solvation (Stock Solutions) DMSOMech->DMSOResult WaterResult Precipitation / Aggregation (Assay Limitations) WaterMech->WaterResult

Figure 1: Mechanistic pathways dictating the solvation state of the compound.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

To accurately profile this compound, two distinct methodologies must be employed. Kinetic solubility mimics the conditions of high-throughput screening (diluting a DMSO stock into an aqueous buffer)[3], whereas thermodynamic solubility represents the true equilibrium state of the solid compound in a solvent[4].

SolubilityWorkflow Start N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Solid Powder) KineticBranch Kinetic Solubility (HTS Bioassay Simulation) Start->KineticBranch ThermoBranch Thermodynamic Solubility (Formulation & Lead Opt) Start->ThermoBranch DMSOStock Dissolve in DMSO (10-50 mM Stock) KineticBranch->DMSOStock AqueousDilution Serial Dilution in Aqueous Buffer (1% DMSO) DMSOStock->AqueousDilution PrecipitationCheck Incubate (2h) & Detect (Nephelometry / LC-MS) AqueousDilution->PrecipitationCheck ExcessSolid Add Excess Solid to Aqueous Buffer ThermoBranch->ExcessSolid ShakeFlask Shake-Flask Equilibration (24-72h, 25°C or 37°C) ExcessSolid->ShakeFlask Quantification Phase Separation & HPLC-UV Quantification ShakeFlask->Quantification

Figure 2: Decision tree and workflow for Kinetic vs. Thermodynamic solubility profiling.

Detailed Methodologies

Protocol A: Kinetic Solubility Assessment (DMSO Dilution Method)

Purpose: To determine the maximum concentration of the compound that remains in solution without precipitating when a DMSO stock is spiked into an aqueous assay buffer[5]. Self-Validating System: Always include a highly soluble control (e.g., propranolol) and a poorly soluble control (e.g., ketoconazole) to verify that the buffer and detection systems are functioning correctly.

  • Stock Preparation: Weigh exactly 2.96 mg of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent microplate. The final DMSO concentration is 1% (v/v), which is standard for most in vitro assays[6].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 400 rpm.

  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in optical density (indicating precipitation) is observed.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline compound in water or buffer[7]. Self-Validating System: Sample the solution at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration between two consecutive time points varies by less than 5%[4].

  • Solid Addition: Add an excess of solid N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (~5 mg) into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., PBS pH 7.4 or pure water). Ensure the compound remains as a visible suspension.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) at 500 rpm for up to 72 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding to the membrane).

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (detecting at the compound's UV max, typically ~260-280 nm for nitroaromatics). Calculate concentration against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water).

Data Interpretation & Troubleshooting

When handling N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, discrepancies between kinetic and thermodynamic solubility are common. Because DMSO dilutions readily form transient supersaturated solutions, kinetic solubility assays may overestimate the true equilibrium solubility[4]. If precipitation is observed in bioassays despite acceptable kinetic solubility data, researchers should:

  • Lower the final assay concentration.

  • Increase the co-solvent percentage (e.g., 2% DMSO, if tolerated by the biological system).

  • Introduce solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-20), provided they do not interfere with the assay readout.

References

1.[1] Cysewski, P., et al. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC." nih.gov. 1 2.[7] "3.7. Determination of Thermodynamic Solubility." bio-protocol.org. 7 3.[3] "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." enamine.net. 3 4.[2] "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." raytor.com. 2 5.[6] "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." waters.com. 6 6.[5] "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. 5 7.[4] "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." scispace.com. 4

Sources

Method

Application Note: Synthesis and Protocol for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Introduction & Mechanistic Rationale The synthesis of N-aryl sulfonamides is a foundational transformation in medicinal chemistry, yielding a privileged pharmacophore that is ubiquitous in approved therapeutics, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-aryl sulfonamides is a foundational transformation in medicinal chemistry, yielding a privileged pharmacophore that is ubiquitous in approved therapeutics, including antimicrobial, diuretic, and anti-inflammatory agents [1]. The preparation of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS 1545-95-5) is achieved via a nucleophilic acyl substitution reaction between 4-fluoroaniline and 3-nitrobenzenesulfonyl chloride [2].

As a Senior Application Scientist, it is critical to understand that successful synthesis relies not just on mixing reagents, but on controlling the kinetic and thermodynamic parameters of the reaction.

Causality in Reaction Design:

  • Nucleophilicity vs. Electrophilicity: The para-fluoro substituent on the aniline slightly withdraws electron density via the inductive effect, but the amine remains sufficiently nucleophilic. Conversely, the meta-nitro group on the sulfonyl chloride is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and highly susceptible to nucleophilic attack [3].

  • Role of the Base (Acid Scavenger): The substitution reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, this HCl will rapidly protonate the 4-fluoroaniline, converting it into a non-nucleophilic anilinium salt and prematurely halting the reaction. A tertiary amine base (e.g., Pyridine or Triethylamine) is strictly required to scavenge this HCl, driving the reaction to completion [1].

  • Solvent Selection (Anhydrous Conditions): Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be utilized. The strict exclusion of water is critical; moisture acts as a competing nucleophile, hydrolyzing the 3-nitrobenzenesulfonyl chloride into unreactive 3-nitrobenzenesulfonic acid [2].

  • Temperature Control: The initial S-N bond formation is highly exothermic. Conducting the electrophile addition at 0 °C prevents thermal runaway and suppresses the formation of undesired bis-sulfonamides (a side reaction where a second sulfonyl chloride molecule reacts with the newly formed sulfonamide nitrogen)[4].

Reagents and Materials

The following table summarizes the stoichiometric requirements and physicochemical properties of the reagents required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleEquivalentsAmountMW ( g/mol )CAS Number
4-Fluoroaniline Nucleophile1.0 eq1.11 g (10 mmol)111.12371-40-4
3-Nitrobenzenesulfonyl chloride Electrophile1.1 eq2.44 g (11 mmol)221.62121-51-7
Pyridine (Anhydrous)Base / Scavenger1.5 eq1.19 g (15 mmol)79.10110-86-1
Dichloromethane (Anhydrous)SolventN/A40 mL84.9375-09-2
1M HCl (Aqueous)Workup (Acidic)N/A20 mL36.467647-01-0
Sat. NaHCO₃ (Aqueous)Workup (Basic)N/A20 mL84.01144-55-8
Sodium Sulfate (Anhydrous)Drying AgentN/AAs needed142.047757-82-6

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure high yield and purity.

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (Nitrogen or Argon).

  • Dissolve 4-fluoroaniline (1.11 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Add anhydrous pyridine (1.19 g, 15 mmol) to the solution.

  • Cool the reaction flask to 0 °C using an ice-water bath and allow it to thermally equilibrate for 10 minutes.

Step 2: Electrophile Addition
  • In a separate dry vial, dissolve 3-nitrobenzenesulfonyl chloride (2.44 g, 11 mmol) in 10 mL of anhydrous DCM.

  • Using an addition funnel or syringe, add the sulfonyl chloride solution dropwise to the cooled amine mixture over 20-30 minutes.

  • Causality Check: Dropwise addition ensures the local concentration of the electrophile remains low, kinetically favoring mono-sulfonylation over bis-sulfonylation.

Step 3: Reaction Propagation & Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature (20-25 °C).

  • Stir vigorously for 4 to 6 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. The reaction is deemed complete when the 4-fluoroaniline spot is fully consumed.

Step 4: Quench and Aqueous Workup
  • Quench the reaction by adding 15 mL of deionized water and transfer the biphasic mixture to a separatory funnel. Extract and retain the organic (bottom) layer.

  • Acid Wash: Wash the organic layer with 20 mL of 1M HCl.

    • Validation: Test the aqueous layer with pH paper. It must read pH ≤ 2 . This confirms the complete protonation and partitioning of excess pyridine and trace unreacted 4-fluoroaniline into the aqueous phase.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.

    • Validation: Observe for CO₂ gas evolution. This step neutralizes any residual HCl and extracts hydrolyzed 3-nitrobenzenesulfonic acid. Vent the funnel frequently to prevent pressure buildup.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to remove bulk water and break any micro-emulsions.

Step 5: Drying and Purification
  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid via recrystallization from hot ethanol or via silica gel flash chromatography to afford pure N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

Experimental Workflow Visualization

SynthesisWorkflow N1 1. Dissolve 4-Fluoroaniline in Anhydrous DCM N2 2. Cool to 0 °C & Add Base (Pyridine) N1->N2 N3 3. Dropwise Addition of 3-Nitrobenzenesulfonyl Chloride N2->N3 N4 4. Warm to RT & Stir (Monitor via TLC) N3->N4 N5 5. Aqueous Workup (1M HCl, NaHCO3, Brine) N4->N5 Reaction Complete N6 6. Dry over Na2SO4 & Concentrate N5->N6 N7 7. Purification (Recrystallization/Silica Gel) N6->N7 N8 Pure N-(4-fluorophenyl)- 3-nitrobenzenesulfonamide N7->N8

Workflow for the synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

References

  • Organic Chemistry Portal. "Sulfonamide Synthesis by Alkylation or Arylation." Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. "Amines as Nucleophiles - Sulfonamide Formation." LibreTexts. Available at:[Link]

  • Davies, T. Q., & Tilby, M. J. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." PMC - National Center for Biotechnology Information. Available at:[Link]

Application

Application Notes and Protocols for In Vitro Assay Dosing of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Introduction: Profiling a Novel Nitroaromatic Sulfonamide N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class. While specific biological targets for this partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Profiling a Novel Nitroaromatic Sulfonamide

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class. While specific biological targets for this particular compound are not yet elucidated in publicly available literature, its structural motifs—the sulfonamide and the nitroaromatic ring—are present in compounds with a wide range of biological activities. The sulfonamide group is a well-established pharmacophore known for its interaction with metalloenzymes, most notably carbonic anhydrases.[1] The nitroaromatic moiety, on the other hand, can be bioreduced under hypoxic conditions, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy.[2][3]

Given these structural features, a primary in vitro characterization of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide should focus on assessing its general cellular toxicity and exploring its potential as a carbonic anhydrase inhibitor and a hypoxia-selective cytotoxic agent. This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound, designed for researchers in drug discovery and chemical biology.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound handling is fundamental to the reliability of in vitro assay data. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is reported to be soluble in dimethyl sulfoxide (DMSO), a common solvent for in vitro screening.[4]

Key Physicochemical Properties
PropertyValueSource
Molecular Weight296.27 g/mol ChemScene
Predicted LogP2.5347ChemScene
SolubilityDMSOChemicalBook
Storage2-8°C (as solid)ChemScene
Protocol 1: Preparation of High-Concentration DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a standard starting concentration for many in vitro screening campaigns.

Materials:

  • N-(4-fluorophenyl)-3-nitrobenzenesulfonamide powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer and sonicator water bath

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 296.27 g/mol * 1000 mg/g = 2.96 mg

  • Weighing: Accurately weigh approximately 2.96 mg of the compound into a sterile vial. Record the exact weight.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. For example, if 2.96 mg of the compound was weighed, add 1 mL of DMSO.

  • Solubilization: Vortex the vial for 1-2 minutes to facilitate dissolution.[4] If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming to 37°C can also be applied, but with caution to avoid compound degradation.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.[4][5] Store at -20°C or -80°C for long-term stability.[5]

cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing DMSO stock solutions.

General Cell-Based Assays: Assessing Cytotoxicity and Viability

The initial characterization of any novel compound should involve an assessment of its general effect on cell health. This is crucial for determining a suitable concentration range for subsequent mechanistic assays and for identifying potential therapeutic windows.

Protocol 2: MTS Assay for Cell Viability

The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium.[6]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the N-(4-fluorophenyl)-3-nitrobenzenesulfonamide stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration, typically ≤0.5%) and a no-treatment control.[4][7]

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of the MTS reagent to each well.[8]

  • Incubation: Incubate for 1-4 hours at 37°C.[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[8]

Data Analysis:

  • Subtract the average absorbance of the media-only background wells from all other values.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

  • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[6]

Protocol 3: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9][10]

Materials:

  • Cells and compound dilutions prepared as in the MTS assay.

  • LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer).

  • Multi-well spectrophotometer.

Procedure:

  • Cell Treatment: Treat cells with the compound as described in Protocol 2.

  • Controls: Include the following controls:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with the kit's lysis buffer (measures total LDH).

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[10][11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Data Acquisition: Measure the absorbance at 490 nm.[12]

Data Analysis:

  • Subtract the absorbance of the background control (medium only) from all values.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

cluster_assay General Cytotoxicity Workflow cluster_mts MTS Assay cluster_ldh LDH Assay seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound (Serial Dilution) seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mts 4a. Add MTS Reagent incubate->add_mts collect_sup 4b. Collect Supernatant incubate->collect_sup incubate_mts 5a. Incubate (1-4h) add_mts->incubate_mts read_mts 6a. Read Absorbance (490nm) incubate_mts->read_mts add_ldh 5b. Add LDH Reagent collect_sup->add_ldh incubate_ldh 6b. Incubate (30min) add_ldh->incubate_ldh read_ldh 7b. Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: Comparative workflow for MTS and LDH assays.

Target-Based and Functional Assays

Based on the chemical structure of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, two key hypotheses can be tested: inhibition of carbonic anhydrase and hypoxia-selective cytotoxicity.

Protocol 4: Carbonic Anhydrase Inhibition Assay

The sulfonamide moiety is a classic inhibitor of zinc-containing carbonic anhydrase (CA) enzymes.[1] This protocol describes a colorimetric assay to measure the inhibition of CA esterase activity.[13][14]

Materials:

  • Recombinant human carbonic anhydrase (e.g., CAII or tumor-associated CAIX)

  • CA Assay Buffer (e.g., 50 mM Tris-sulfate, pH 7.6)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • N-(4-fluorophenyl)-3-nitrobenzenesulfonamide dilutions in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and acetazolamide in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 180 µL of CA Assay Buffer

    • 10 µL of the CA enzyme solution

    • 10 µL of the test compound or control solution (or DMSO for uninhibited control)

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (kinetic read) or after a fixed time point (e.g., 10 minutes).

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percent inhibition relative to the uninhibited control.

  • Plot percent inhibition versus log concentration to calculate the IC₅₀ value.

CA Carbonic Anhydrase (CA) pNP p-Nitrophenol (Yellow Product) CA->pNP Catalyzes conversion pNPA p-Nitrophenyl Acetate (Substrate) pNPA->CA Binds to active site Inhibitor Sulfonamide Inhibitor Inhibitor->CA Blocks active site

Caption: Principle of the carbonic anhydrase inhibition assay.

Protocol 5: Hypoxia-Selective Cytotoxicity Assay

The nitroaromatic group can be reduced under low-oxygen (hypoxic) conditions to form cytotoxic species.[3] This assay compares the compound's toxicity under normal oxygen (normoxic) and hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HCT116, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Hypoxic chamber or incubator (e.g., with 1% O₂, 5% CO₂, 94% N₂)

  • MTS reagent

Procedure:

  • Cell Seeding: Prepare two identical 96-well plates by seeding cells as described in Protocol 2.

  • Compound Treatment: Treat both plates with the same serial dilutions of the compound.

  • Incubation:

    • Normoxic Plate: Place one plate in a standard incubator (21% O₂).

    • Hypoxic Plate: Place the second plate in a hypoxic chamber.[3]

  • Exposure: Incubate both plates for the desired treatment duration (e.g., 48-72 hours).

  • Viability Assessment: After the incubation, assess cell viability in both plates using the MTS assay (Protocol 2).

Data Analysis:

  • Calculate the IC₅₀ value for both normoxic (IC₅₀-N) and hypoxic (IC₅₀-H) conditions.

  • Determine the Hypoxia Cytotoxicity Ratio (HCR):

    • HCR = IC₅₀-N / IC₅₀-H

  • An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.[2]

Conclusion

This application guide provides a structured approach to the initial in vitro characterization of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide. By systematically evaluating its general cytotoxicity and exploring its potential as a carbonic anhydrase inhibitor and a hypoxia-selective agent, researchers can generate a foundational dataset to guide further investigation. The provided protocols are robust and based on well-established methodologies, ensuring data integrity and reproducibility.

References

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Oreate AI Blog. (2026). Mastering Serial Dilutions: A Step-by-Step Guide. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Method

microwave-assisted synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Advanced Application Note: Microwave-Assisted Solvent-Free Synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Pharmacological Context and Rationale Sulfonamides represent a highly privileged class of pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Microwave-Assisted Solvent-Free Synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Pharmacological Context and Rationale

Sulfonamides represent a highly privileged class of pharmacophores, serving as the structural backbone for numerous FDA-approved therapeutics, including carbonic anhydrase inhibitors, COX-2 inhibitors, and antimicrobial agents [1]. The target compound, N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, is of particular interest in drug development. It integrates a fluorinated aromatic ring—a modification known to enhance metabolic stability, lipophilicity, and target binding affinity—with a strongly electron-withdrawing nitro group that modulates the pKa of the sulfonamide nitrogen.

Mechanistic Causality in Microwave-Assisted Organic Synthesis (MAOS)

Historically, the sulfonylation of amines with sulfonyl chlorides relied on conventional conductive heating. These legacy protocols required an acid scavenger (e.g., pyridine or triethylamine) and toxic aprotic solvents (e.g., dichloromethane), suffering from prolonged reaction times, competing side reactions, and significant environmental waste [2].

Transitioning to a microwave-assisted, solvent-free protocol fundamentally alters the reaction kinetics by exploiting the inherent polarity of the reactants. Both 4-fluoroaniline and 3-nitrobenzenesulfonyl chloride possess high dipole moments. Under microwave irradiation (typically at 2.45 GHz), these molecular dipoles continuously attempt to align with the rapidly oscillating electromagnetic field. This generates intense, localized dielectric heating.

The Causality of Solvent-Free MAOS:

  • Transition State Stabilization: The direct transfer of microwave energy to the polar reactants bypasses the thermal resistance of traditional reaction vessels, rapidly stabilizing the highly polar transition state during the nucleophilic attack of the amine nitrogen on the electrophilic sulfonyl sulfur.

  • Concentration-Driven Kinetics: Operating under solvent-free conditions maximizes the collision frequency between reactants. This extreme localized concentration drives the reaction to completion in mere minutes.

  • Le Chatelier’s Principle via Gas Evolution: The absence of a solvent medium allows the byproduct, hydrogen chloride (HCl), to readily evolve as a gas. This physically removes the byproduct from the reaction matrix, driving the equilibrium forward without the need for basic catalysts or acid scavengers [2].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, ensuring researchers can verify reaction progress, intermediate formation, and product integrity at every stage.

Materials & Equipment:

  • 4-Fluoroaniline (1.0 mmol, 111.1 mg)

  • 3-Nitrobenzenesulfonyl chloride (1.0 mmol, 221.6 mg)

  • Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator)

  • Cold n-hexane

Step-by-Step Methodology:

  • Stoichiometric Preparation: In a 10 mL microwave-transparent quartz or borosilicate glass vial, add exactly 1.0 mmol of 4-fluoroaniline and 1.0 mmol of 3-nitrobenzenesulfonyl chloride.

    • Causality: Strict equimolar stoichiometry is critical. An excess of sulfonyl chloride can lead to the formation of unwanted bis-sulfonylated byproducts, while excess amine complicates downstream purification.

  • Microwave Irradiation: Seal the vial with a pressure-rated septum. Irradiate the neat mixture at 50 °C with a maximum power output of 50 W for 3 to 5 minutes.

    • Causality: The low power setting prevents the thermal degradation of the sensitive nitro group, while the short duration is entirely sufficient for complete conversion due to the solvent-free concentration effect.

  • In-Process Validation (The Self-Validating Step): Carefully vent the vial in a fume hood. The evolution of HCl gas—verifiable by holding a piece of damp blue litmus paper at the vial mouth (which will immediately turn red)—serves as a primary, real-time physical indicator of successful sulfonamide bond formation.

  • Workup & Trituration: Allow the vessel to cool to room temperature. Add 15 mL of cold n-hexane to the crude mixture and triturate vigorously.

    • Causality: The target sulfonamide is highly polar and completely insoluble in non-polar n-hexane. Conversely, unreacted starting materials and non-polar organic impurities will dissolve in the hexane phase, allowing for a solvent-based phase separation without the need for column chromatography.

  • Isolation: Filter the resulting precipitate under vacuum and wash the filter cake with an additional 5 mL of cold n-hexane. Dry under a high vacuum to yield the pure N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

  • Analytical Validation: Confirm product identity via

    
    H-NMR (DMSO-
    
    
    
    ). The definitive validation marker is the appearance of a highly deshielded sulfonamide N-H proton singlet (typically around 10.5–11.0 ppm) and the complete disappearance of the broad amine -NH
    
    
    peak from the starting 4-fluoroaniline.

Quantitative Data Presentation

The advantages of the MAOS protocol over conventional batch synthesis are summarized below to aid in process scale-up decisions.

ParameterConventional SynthesisMicrowave-Assisted (Solvent-Free)Causality of Improvement
Reaction Time 7 – 10 hours3 – 5 minutesDielectric heating & high reactant concentration.
Yield 70% – 80%92% – 96%Elimination of side reactions & bis-sulfonylation.
Solvent Requirement DCM / Pyridine (Toxic)None (Neat reaction)Direct dipole coupling eliminates solvent need.
Purification Column ChromatographySimple Hexane TriturationHigh conversion purity allows direct precipitation.
E-Factor (Waste) High (> 20)Near Zero (< 1)Absence of solvents and basic catalysts.

Visualizing the Reaction Workflow

G A Reactants 4-Fluoroaniline + 3-Nitrobenzenesulfonyl chloride B Microwave Irradiation (Solvent-Free, 50°C, 3-5 min) A->B C Nucleophilic Attack (Sulfonyl-Amine Transition State) B->C D HCl Elimination (Gas Evolution) C->D E Target Product N-(4-fluorophenyl)-3-nitrobenzenesulfonamide D->E

Workflow and mechanistic progression of the microwave-assisted solvent-free sulfonylation.

References

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. URL:[Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(31), 16027-16032. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing critical solubility bottlenecks with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing critical solubility bottlenecks with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide .

As a highly lipophilic compound, its poor aqueous solubility stems from high crystal lattice energy (driven by


 stacking of the aromatic rings) and strong intermolecular hydrogen bonding. However, by leveraging its specific physicochemical properties—namely, the acidic nature of the sulfonamide proton—we can engineer robust formulation strategies.
Quantitative Formulation Data Summary

The following table summarizes the expected solubility yields and biocompatibility of various formulation strategies for this compound.

Formulation StrategyExpected Solubility (mg/mL)BiocompatibilityPrimary Application
Aqueous Buffer (pH 7.4) < 0.05HighBaseline / Reference
100% DMSO > 50.0Low (Toxic in vivo)In vitro stock solutions
5% DMSO / 40% PEG400 / 55% Saline 5.0 - 10.0ModerateIV / IP Injections
20% HP-

-CD (pH 8.0)
2.0 - 5.0HighIV / Oral Delivery
Sodium Salt (Aqueous, pH 8.5) > 10.0HighOral / IV Delivery
Formulation Decision Workflow

FormulationLogic Start N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Solubility Issue Q1 Assay Type? Start->Q1 InVitro In Vitro (Cell/Biochem) Q1->InVitro InVivo In Vivo (Animal Models) Q1->InVivo DMSO DMSO Stock Dilution (Max 1% Final) InVitro->DMSO Q2 Administration Route? InVivo->Q2 Oral Oral Gavage (PO) Q2->Oral IV Intravenous (IV) Q2->IV Salt In Situ Salt Formation (pH > pKa) Oral->Salt CoSolvent Co-solvent System (DMSO/PEG400/Water) IV->CoSolvent

Decision logic for selecting a sulfonamide solubilization strategy.

Troubleshooting FAQs

Q: Why does my compound instantly precipitate when diluting a DMSO stock into cell culture media or PBS? A: This is caused by the "solvent-shift" effect. DMSO is a powerful hydrogen bond acceptor that effectively solvates the hydrophobic rings of your compound. When this solution is introduced to an aqueous environment, water molecules rapidly outcompete the compound for hydrogen bonding with DMSO. Stripped of its solvation shell, the highly lipophilic sulfonamide undergoes rapid nucleation and catastrophic crystallization. Solution: Never exceed 1% final DMSO concentration in vitro. To prevent precipitation, pre-dilute your DMSO stock with a transitional surfactant (like 0.1% Tween-80) or a co-solvent before adding it to the aqueous media.

Q: Can I leverage the chemical structure of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide to improve its aqueous solubility without organic solvents? A: Yes, through pH manipulation. The proton attached to the sulfonamide nitrogen is naturally weakly acidic. In this specific molecule, the strong electron-withdrawing inductive and resonance effects of the 3-nitro group, combined with the inductive pull of the 4-fluoro group, stabilize the conjugate base. This significantly lowers the pKa of the compound compared to standard unsubstituted sulfonamides[1]. By adjusting the vehicle pH to ~8.5 (1-2 units above its estimated pKa), you force the deprotonation of the sulfonamide, generating an anion. This enables powerful ion-dipole interactions with water, exponentially increasing solubility.

Q: Is a DMSO/PEG400 co-solvent system safe and effective for in vivo efficacy models? A: Yes. A ternary mixture of DMSO, PEG400, and water (or saline) is a field-standard approach for highly lipophilic, difficult-to-solubilize anti-infectives and experimental drugs[2]. DMSO provides the initial thermodynamic energy to break the crystal lattice, while PEG400 acts as a steric precipitation inhibitor[3]. A vehicle consisting of 5% DMSO, 40% PEG400, and 55% Saline is generally well-tolerated in murine models for both IV and IP administration, minimizing vehicle-induced toxicity while maintaining the drug in solution[2].

Validated Experimental Protocols
Protocol 1: Preparation of a 5% DMSO / 40% PEG400 / 55% Saline Co-Solvent Vehicle

Causality Note: The order of addition is the most critical factor here. Adding aqueous saline directly to the DMSO stock will cause immediate precipitation. PEG400 must be introduced before the water to coat the solvated drug molecules, providing a steric and dielectric buffer that prevents crystal lattice re-formation.

  • Weighing & Initial Solvation: Weigh the required mass of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide into a glass vial. Add exactly 5% of the final target volume as 100% DMSO . Vortex vigorously until the solution is completely clear.

  • Precipitation Inhibition: Add exactly 40% of the final target volume as PEG400 . Vortex for 2 minutes. The solution will become viscous but must remain optically clear.

  • Aqueous Transition: Place the vial on a magnetic stirrer. While stirring vigorously, add 55% of the final volume as 0.9% Saline dropwise (approx. 1 drop per second). Slow addition prevents localized zones of supersaturation.

  • Self-Validating System Check: Once all saline is added, shine a standard laser pointer through the vial in a dark room.

    • Pass: The laser beam path is invisible in the liquid. The solution is a true molecular dispersion.

    • Fail: A visible, solid beam path appears (Tyndall effect). This indicates nano-precipitates have formed due to adding the saline too quickly. Discard and repeat.

Protocol 2: In Situ Sodium Salt Formation for Aqueous Delivery

Causality Note: By titrating the solution with a strong base, we strip the acidic proton from the sulfonamide nitrogen. The resulting sodium salt is highly water-soluble, eliminating the need for toxic organic co-solvents in sensitive in vivo studies.

  • Suspension: Suspend the compound in 90% of your final target volume of sterile ultra-pure water. The compound will float/settle as a cloudy suspension.

  • Titration: Using a calibrated micropipette, add 0.1 N NaOH in 10

    
    L increments while stirring continuously.
    
  • Equilibration: Monitor the pH using a micro-pH probe. The target pH is 8.5 – 9.0.

  • Self-Validating System Check: Stop adding NaOH when the solution turns completely clear. Monitor the pH for exactly 5 minutes.

    • Pass: The pH remains stable

      
       8.5, and the solution remains clear.
      
    • Fail: The pH drops back below 7.5 and the solution turns cloudy. This indicates incomplete deprotonation and ongoing slow dissolution of the free acid. Continue titrating until the pH holds steady.

  • Finalization: QS (bring up to volume) with ultra-pure water. Filter through a 0.22

    
    m PES syringe filter for sterilization.
    
References
  • Source: PubMed (nih.gov)
  • Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: ResearchGate URL
  • Source: PMC (nih.gov)

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Precipitation in Biological Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of highly functionalized synthetic compounds in aqueous biol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of highly functionalized synthetic compounds in aqueous biological assays.

Working with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide presents a unique physicochemical challenge. Its molecular architecture—combining a hydrophobic fluorophenyl ring, an electron-withdrawing nitrobenzene moiety, and a weakly acidic sulfonamide linkage—creates a perfect storm for solvent crash-out when transitioning from organic stock solutions to aqueous cell culture media[1].

This guide moves beyond generic advice. Here, we dissect the thermodynamic causality of precipitation and provide self-validating protocols to ensure your in vitro dosing remains accurate, reproducible, and biologically relevant.

Diagnostic Workflow: Identifying the Root Cause

Before altering your solvent system, you must confirm that the turbidity in your media is a chemical precipitate and not a biological contaminant.

TroubleshootingWorkflow A Turbidity Observed in Culture Media B Microscopic Evaluation A->B C Is it Biological Contamination? B->C D Discard & Decontaminate Incubator C->D Yes (Motile/Hyphae) E DMSO Crash-Out (Compound Precipitate) C->E No (Crystals/Amorphous) F Apply Subsurface Addition or HP-β-CD Carrier E->F Resolve Solubility

Diagnostic workflow for differentiating and resolving media turbidity.

Frequently Asked Questions (FAQs)

Q1: Why does N-(4-fluorophenyl)-3-nitrobenzenesulfonamide precipitate immediately upon addition to my pH 7.4 cell culture media? A: This is a classic manifestation of the "DMSO crash-out" phenomenon[2]. While the compound is highly soluble in 100% DMSO due to its lipophilicity (LogP ~2.53)[1], diluting it into an aqueous buffer abruptly changes the solvent polarity. This creates a supersaturated solution. The precipitation is driven by the high energy cost of breaking the crystal lattice; the sudden "crash out" is simply the system violently returning to thermodynamic equilibrium[2]. Furthermore, dropping DMSO directly onto the surface of the media creates a high local concentration at the air-liquid interface, triggering immediate crystal nucleation[2].

Q2: Can I simply pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering is strongly discouraged for resolving compound precipitation[3]. While it removes the visual artifact, it physically strips the active pharmaceutical ingredient (API) from your media. This leaves you with an unknown, significantly lower final concentration, which will completely invalidate your dose-response curves and downstream bioassays[3].

Q3: How can I definitively distinguish between compound precipitation and biological contamination? A: Biological contamination (bacteria, yeast, or fungi) typically presents as turbidity that worsens exponentially over 24-48 hours, often accompanied by a rapid drop in pH (the phenol red in the media turns yellow)[4]. Under a microscope, bacterial contamination appears as motile rods or cocci, while fungi show branching hyphae[4]. In contrast, chemical precipitates form almost instantaneously upon compound addition, appear as amorphous aggregates or geometric crystals under phase-contrast microscopy, and do not replicate[5].

Q4: Does the precipitate affect the cells beyond just lowering the available drug concentration? A: Yes. Beyond reducing the bioavailable concentration, physical precipitates can be directly cytotoxic. They can settle on the cell monolayer, physically disrupting growth, and may non-specifically sequester essential media nutrients or proteins through surface adsorption and chelation, creating a toxic environment for the cells[5].

Quantitative Physicochemical Profile

To troubleshoot effectively, we must understand the quantitative parameters governing the molecule's behavior.

ParameterValue / CharacteristicImpact on Media Solubility & Troubleshooting Strategy
Molecular Formula C₁₂H₉FN₂O₄S[1]Aromatic rings increase crystal lattice energy, making it resistant to aqueous dissolution.
LogP (Predicted) ~2.53[1]Indicates significant hydrophobicity; favors partitioning into organic solvents. Requires carrier molecules in aqueous media.
Functional Groups Sulfonamide, Nitro, Fluoro[1]The electron-withdrawing nitro group increases the acidity of the sulfonamide. While partially ionized at pH 7.4, the hydrophobic rings drive precipitation.
Max Tolerated DMSO 0.1% - 0.5% (v/v)[3]Limits the amount of organic carrier that can be used without inducing baseline cytotoxicity in standard cell lines.
Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Colloidal aggregates can scatter light in ways that mimic clear solutions to the naked eye but still sequester your target[2]. Use the following self-validating protocols.

Protocol 1: The "Subsurface" Addition Technique

Causality: Pipetting a DMSO stock onto the surface of aqueous media creates a localized zone of high concentration, triggering immediate nucleation[2]. Injecting the compound below the surface while under sheer stress (vortexing) forces rapid, uniform dispersion, preventing the localized supersaturation that leads to crash-out.

  • Pre-warm Media: Warm your complete cell culture media (containing serum, which provides albumin to act as a natural solubility sink[3]) to 37°C in a water bath.

  • Prepare Stock: Ensure your N-(4-fluorophenyl)-3-nitrobenzenesulfonamide stock in 100% anhydrous DMSO is fully dissolved and at room temperature.

  • Subsurface Injection: Place the tube of pre-warmed media on a vortex mixer at medium speed. Submerge your pipette tip deep below the surface of the swirling media.

  • Dispense: Eject the DMSO stock slowly into the vortexing liquid. Keep the final DMSO concentration ≤0.5%[3].

  • Self-Validation Step (Centrifugation Check): To validate success, centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully extract the supernatant and measure its absorbance at the compound's λmax (typically ~280-320 nm for nitrobenzenesulfonamides) using a UV-Vis spectrophotometer. Compare this to a theoretical standard curve generated in 100% DMSO. If the recovery is <95%, micro-precipitation has occurred, and you must move to Protocol 2.

Protocol 2: Carrier-Mediated Solubilization using HP-β-CD

Causality: When kinetic dispersion (Protocol 1) fails, you must alter the thermodynamic environment. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex, physically encapsulating the hydrophobic fluorophenyl and nitrobenzene rings within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous media[3]. This fundamentally improves dissolution without increasing the toxic DMSO load[6].

  • Prepare Carrier Buffer: Dissolve HP-β-CD in your base cell culture media to a final concentration of 10-20% (w/v). Filter sterilize (0.22 µm).

  • Complexation: Add your DMSO stock of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide dropwise to the HP-β-CD media while stirring continuously.

  • Incubation: Allow the solution to stir gently at 37°C for 30 minutes to allow the host-guest inclusion complexes to reach thermodynamic equilibrium.

  • Dilution: Dilute this concentrated complex into your final assay media to reach your target API concentration (ensuring HP-β-CD drops to a non-toxic level, typically <1-2% for cell culture).

  • Self-Validation Step (Dynamic Light Scattering): Perform a Dynamic Light Scattering (DLS) reading on the final media. A lack of particles >100 nm confirms the absence of colloidal aggregates, validating true molecular solubilization rather than a micro-suspension.

References

1.3 2.1 3. 2 4. 6 5. 5 6.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of N-(4-fluorophenyl)-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.

The coupling of 4-fluoroaniline with 3-nitrobenzenesulfonyl chloride proceeds via a nucleophilic acyl substitution. However, the strong electron-withdrawing nature of the nitro group on the sulfonyl chloride significantly increases its electrophilicity. While this accelerates the desired coupling, it simultaneously lowers the activation energy for competing side reactions. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to establish strict kinetic control over your reaction.

Mechanistic Overview & Pathway Analysis

To effectively troubleshoot, we must first map the reaction landscape. The primary objective is mono-sulfonylation. The two most prevalent failure modes in this specific synthesis are bis-sulfonylation (over-reaction) and hydrolysis (reagent degradation).

ReactionPathways Reactants 4-Fluoroaniline + 3-Nitrobenzenesulfonyl Chloride Product N-(4-fluorophenyl)-3- nitrobenzenesulfonamide (Desired Product) Reactants->Product Optimal Conditions (1:1 Stoichiometry, 0°C) Hydrolysis 3-Nitrobenzenesulfonic Acid (Hydrolysis Byproduct) Reactants->Hydrolysis Competing Nucleophile Water Trace H2O (Moisture) Water->Hydrolysis BisSulf N,N-bis(3-nitrobenzenesulfonyl)- 4-fluoroaniline (Bis-sulfonylation) Product->BisSulf Excess Electrophile High Temp / Time

Logical relationship of main and side reaction pathways in sulfonamide synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows a significant mass peak corresponding to [M + 3-nitrobenzenesulfonyl - H]. Why is this forming, and how do I stop it? A1: You are observing bis-sulfonylation (di-sulfonylation)[1]. Because 4-fluoroaniline is a primary amine, the resulting mono-sulfonamide product still possesses an N-H bond. The highly electron-withdrawing 3-nitrobenzenesulfonyl group makes this remaining proton highly acidic. Under basic conditions, it is easily abstracted, rendering the nitrogen nucleophilic enough to attack a second molecule of sulfonyl chloride[2]. Causality & Solution: This side reaction is driven by excess electrophile and elevated temperatures. To minimize this, strictly control your stoichiometry to a 1:1 or slight excess of the amine (e.g., 1.05 eq 4-fluoroaniline to 1.0 eq sulfonyl chloride)[2]. Furthermore, adding the sulfonyl chloride slowly at 0 °C suppresses the thermal energy required for the secondary sulfonylation event[1].

Q2: I am recovering unreacted 4-fluoroaniline, and my TLC shows a highly polar baseline spot. What went wrong? A2: The baseline spot is 3-nitrobenzenesulfonic acid , the product of sulfonyl chloride hydrolysis [1]. Sulfonyl chlorides are exquisitely moisture-sensitive. Water acts as a competing nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion[2]. The resulting sulfonic acid is completely unreactive toward your aniline under standard conditions[3]. Causality & Solution: Trace water in your solvent, base, or glassware causes this. Ensure absolute anhydrous conditions[1]. Use molecular sieves for your dichloromethane (DCM) and distill your base prior to use. Store your 3-nitrobenzenesulfonyl chloride in a desiccator under argon, as older bottles rapidly degrade via ambient moisture[4].

Q3: Should I use Pyridine, Triethylamine (TEA), or Schotten-Baumann (aqueous basic) conditions for this specific substrate? A3: For the synthesis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, an anhydrous organic system using Pyridine in DCM is vastly superior to aqueous Schotten-Baumann conditions. While Schotten-Baumann is greener, the highly electrophilic 3-nitrobenzenesulfonyl chloride is prone to rapid hydrolysis in water[5]. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate that accelerates the desired amine coupling over competing side reactions[4].

Quantitative Impact of Reaction Parameters

The following table summarizes the empirical impact of varying reaction parameters on the product distribution. Deviating from kinetic control directly correlates with an increase in specific side reactions.

Stoichiometry (Aniline : Sulfonyl Chloride)Temperature ProfileSolvent SystemMono-sulfonamide Yield (%)Bis-sulfonylation (%)Hydrolysis (%)
1.05 : 1.0 0 °C to RT Anhydrous DCM / Pyridine > 92% < 2% < 1%
1.0 : 1.50 °C to RTAnhydrous DCM / Pyridine65%28%< 1%
1.0 : 1.0RT (Rapid Addition)Anhydrous DCM / Pyridine78%12%2%
1.0 : 1.00 °C to RTWet DCM / Pyridine45%< 1%48%
1.0 : 1.0RTAqueous Na₂CO₃ (Biphasic)55%< 2%35%

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a closed-loop system. To guarantee scientific integrity, you must not proceed to the next step until the current step's validation criteria are explicitly met.

ProtocolWorkflow Step1 1. Dissolution (Anhydrous DCM) Step2 2. Temp Control (0 °C Ice Bath) Step1->Step2 Step3 3. Slow Addition (Dropwise) Step2->Step3 Step4 4. Validation (TLC Monitoring) Step3->Step4 Step5 5. Workup (Acidic Wash) Step4->Step5

Self-validating experimental workflow for sulfonamide synthesis.

Step 1: Substrate Preparation & Dissolution

  • Action: In an oven-dried round-bottom flask flushed with Argon, dissolve 4-fluoroaniline (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (1.2 eq) as the base[1].

  • Validation Check: Visually inspect the solution. It must be completely clear. Any cloudiness indicates moisture or degraded aniline. Do not proceed until the solution is clear.

Step 2: Thermal Equilibration

  • Action: Submerge the flask in an ice-water bath and stir for 10 minutes to reach an internal temperature of 0 °C[1].

  • Validation Check: Use an internal temperature probe. The temperature must stabilize at 0–2 °C. This low temperature is non-negotiable to prevent bis-sulfonylation[2].

Step 3: Electrophile Addition

  • Action: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel[1].

  • Validation Check: Monitor the temperature probe. The exothermic addition must not cause the internal temperature to spike above 5 °C. If it does, pause the addition immediately.

Step 4: Reaction Monitoring (The Critical Checkpoint)

  • Action: After complete addition, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature[1].

  • Validation Check: At the 2-hour mark, perform TLC (Hexanes:EtOAc 3:1)[2].

    • Pass Criteria: Disappearance of the 4-fluoroaniline spot and appearance of a single new UV-active product spot.

    • Fail Criteria: If a highly polar baseline spot appears, hydrolysis has occurred[2]. If a less polar spot appears above the product, bis-sulfonylation is occurring[2]. Quench immediately if the bis-sulfonylation spot begins to grow.

Step 5: Quench and Workup

  • Action: Quench the reaction by adding 1M HCl[1]. Transfer to a separatory funnel, extract with DCM, and wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄[1].

  • Validation Check: Check the pH of the aqueous wash. It must be highly acidic (pH < 3) to ensure complete protonation and removal of pyridine. If not, perform an additional 1M HCl wash.

References

  • 1 - BenchChem

  • 4 - BenchChem 3.2 - BenchChem

  • 3 - Royal Society of Chemistry 5.5 - MDPI

Sources

Optimization

Technical Support Center: Troubleshooting Permeability of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular translation of sulfonamide-based inhibitors. N-(4-fluorophenyl)-3-nitrobenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular translation of sulfonamide-based inhibitors. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a classic example of a compound that often exhibits excellent biochemical target engagement but fails entirely in cellulo.

Below, we dissect the physicochemical causality of this failure, provide chemical rescue strategies, and outline self-validating experimental workflows to overcome the lipid bilayer bottleneck.

Molecular Diagnostics: Understanding the Permeability Bottleneck (FAQ)

Q: My biochemical IC₅₀ is 10 nM, but my cellular IC₅₀ is >100 µM. Is the compound degrading in the media? A: While metabolic instability is a possibility, the primary bottleneck for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is electrostatic repulsion at the cell membrane. The combination of the 3-nitrobenzenesulfonyl group and the 4-fluorophenyl ring creates a massive electron-withdrawing effect. This pulls electron density away from the sulfonamide nitrogen, dropping its pKa from a typical ~9.0 down to approximately 5.5.

According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 98% of your compound exists as a negatively charged anion. Anions face a severe desolvation penalty and cannot passively diffuse across the hydrophobic core of the lipid bilayer.

Q: Could efflux transporters be compounding the low permeability? A: Yes. Sulfonamides are notorious substrates for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) (1)[1]. However, efflux is a secondary bottleneck. If the molecule cannot partition into the membrane due to ionization, inhibiting efflux pumps will not yield a significant cellular rescue. You must solve the electrostatic issue first.

Chemical & Formulation Troubleshooting

Q: How can I chemically modify the compound to bypass the membrane without losing target affinity? A: You have two primary medicinal chemistry avenues to rescue this scaffold:

  • Transient Masking (Prodrugs): Alkylate the acidic NH with a pivaloyloxymethyl (POM) group. This masks the hydrogen bond donor, neutralizes the charge, and drastically increases lipophilicity (LogD), allowing robust passive diffusion (2)[2]. Once inside the intracellular space, ubiquitous non-specific esterases cleave the POM group, releasing the active parent compound (3)[3].

  • Bioisosteric Replacement: Replace the sulfonamide core with a sulfonimidamide. By substituting one of the sulfonyl oxygens with a nitrogen atom, you alter the electronic distribution, effectively raising the pKa back to ~7.5. This restores the neutral fraction at pH 7.4, enabling permeability while maintaining the 3D geometry required for target engagement (4)[4].

G Parent Parent Sulfonamide pKa ~ 5.5 (Anion) Membrane Lipid Bilayer (Hydrophobic Core) Parent->Membrane Electrostatic Repulsion CellInt Intracellular Target (Active Engagement) Membrane->CellInt Esterase Cleavage / Entry Prodrug N-POM Prodrug (Neutral, Masked NH) Prodrug->Membrane Passive Diffusion Isostere Sulfonimidamide Isostere (pKa ~ 7.5, Neutral) Isostere->Membrane Passive Diffusion

Chemical strategies to bypass the lipid bilayer bottleneck for acidic sulfonamides.

Quantitative Data: Physicochemical Profiling

To illustrate the causality of the chemical modifications discussed above, the following table summarizes the shift in physicochemical properties when transitioning from the parent compound to permeability-optimized variants (5)[5].

Compound VariantModification StrategyEst. pKaLogD (pH 7.4)TPSA (Ų)Caco-2

(10⁻⁶ cm/s)
Parent Sulfonamide None~5.50.589.3< 0.5 (Impermeable)
N-POM Prodrug N-alkylation (Masking)N/A (Neutral)3.2~115.0> 12.0 (High)
Sulfonimidamide Bioisostere Replacement~7.51.8~80.0> 8.0 (Moderate/High)

Validated Experimental Workflows

Protocol: Self-Validating pH-Gradient Caco-2 Permeability Assay

Causality & Logic: Standard Caco-2 assays run at a uniform pH of 7.4 will simply confirm your parent compound is impermeable. By applying a pH gradient (Apical 6.5 / Basolateral 7.4), we artificially increase the unionized fraction in the donor compartment. If permeability increases significantly under gradient conditions compared to uniform pH, you have self-validated that ionization (not size or lipophilicity) is the primary bottleneck.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1x10⁵ cells/cm². Culture for 21 days to ensure tight junction formation and functional expression of apical efflux transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², validating monolayer integrity.

  • Dosing Solution Preparation: Prepare a 10 µM solution of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in HBSS buffer adjusted to pH 6.5 (Apical) . Keep DMSO concentration ≤1% to prevent solvent-induced membrane toxicity.

  • Efflux Control (Self-Validation Step): Prepare a parallel dosing solution containing 50 µM elacridar (a dual P-gp/BCRP inhibitor). This isolates passive permeability from active efflux.

  • Incubation: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of HBSS (pH 7.4 ) to the basolateral chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing an internal standard. Quantify using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is the steady-state appearance rate,
    
    
    is the initial concentration, and
    
    
    is the surface area).

Workflow Start Prepare 10 µM Dosing Solution (Max 1% DMSO) TEER Measure Monolayer TEER (Must be >200 Ω·cm²) Start->TEER Dose Apply pH Gradient (Apical pH 6.5 / Basal pH 7.4) TEER->Dose Measure LC-MS/MS Quantification Calculate Papp & Efflux Ratio Dose->Measure Decision Is Papp < 1x10⁻⁶ cm/s? Measure->Decision Formulate Add Efflux Inhibitor or Permeation Enhancer Decision->Formulate Yes (Permeability Failed) Success Proceed to Cell-Based Efficacy Assays Decision->Success No (Permeability Validated) Formulate->Dose Repeat Assay Workflow

Self-validating Caco-2 workflow optimization for highly ionized compounds.

References

  • Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties - ResearchGate 4[4]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - ACS Publications 2[2]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC 5[5]

  • Structural and conformational determinants of macrocycle cell permeability - Monash University 1[1]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - ACS Publications 3[3]

Sources

Troubleshooting

Technical Support Center: Recrystallization and Purification of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center for the purification of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5). This guide is designed for researchers and drug development professionals who require high-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5). This guide is designed for researchers and drug development professionals who require high-purity sulfonamide derivatives for downstream assays or synthesis.

Because this compound features both a highly electronegative nitro group and a hydrophobic fluorophenyl ring, its solubility profile is complex. This guide establishes a self-validating system for solvent selection, experimental execution, and troubleshooting to ensure optimal crystalline recovery.

Solvent Selection Logic & Causality

The structural dichotomy of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide dictates its behavior in solution. The sulfonamide (–SO₂NH–) moiety acts as a strong hydrogen-bond donor and acceptor, while the nitro (–NO₂) and sulfonyl oxygens act as additional acceptors.

To break the stable crystal lattice of the crude product, a polar protic solvent (like ethanol) is required to disrupt intermolecular hydrogen bonding[1]. However, because the compound also contains a lipophilic fluorophenyl ring, it exhibits limited solubility in highly polar solvents like water. This causality makes a binary solvent system (Good Solvent + Anti-Solvent) the most thermodynamically efficient approach for recrystallization[1].

Quantitative Solvent Data for Sulfonamide Derivatives
Solvent SystemPolarity IndexSolubility ProfileSuitability & Yield Expectation
Ethanol / Water ~5.2 / 9.0High in hot EtOH, Insoluble in WaterExcellent (>85% yield). Standard for nitrobenzenesulfonamides[2].
Ethyl Acetate / Hexane 4.4 / 0.1Soluble in EtOAc, Insoluble in HexaneGood. Best used post-column chromatography for final polishing[1].
Acetone / Water 5.1 / 9.0Very high in AcetoneModerate. Prone to "oiling out" if cooling is too rapid.
Methanol 5.1ModerateFair. Good for single-solvent systems, but lower total recovery[1].

Experimental Workflow & Methodology

The following protocol utilizes the Ethanol/Water binary system , which is the industry standard for isolating highly pure benzenesulfonamide derivatives[3].

RecrystallizationWorkflow Start Crude N-(4-fluorophenyl)- 3-nitrobenzenesulfonamide Dissolve Dissolve in Hot Ethanol (Good Solvent) Start->Dissolve Assess Are insoluble impurities present? Dissolve->Assess Filter Hot Gravity Filtration Assess->Filter Yes AntiSolvent Add Hot Water Dropwise until Turbid (Cloud Point) Assess->AntiSolvent No Filter->AntiSolvent Cooling Controlled Slow Cooling (RT -> 0°C Ice Bath) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Pure Pure Crystalline Product Isolation->Pure

Workflow for the binary solvent recrystallization of sulfonamides.

Step-by-Step Protocol: Ethanol/Water Recrystallization
  • Dissolution: Place the crude N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in an Erlenmeyer flask. Add a minimum volume of boiling 95% ethanol (approximately 3–15 mL per gram of crude solid) while stirring continuously on a hot plate[1].

  • Hot Filtration (Conditional): If insoluble impurities or dark particulates remain, perform a hot gravity filtration. Pour the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization in the funnel[4].

  • Anti-Solvent Addition: Keep the filtered solution near its boiling point. Add hot distilled water (the anti-solvent) dropwise until the solution becomes faintly turbid (reaching the "cloud point"). Add 1–2 drops of hot ethanol until the solution just turns clear again[1].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Do not agitate the flask , as slow, undisturbed cooling promotes the formation of a highly ordered, pure crystal lattice[4].

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation and drive the equilibrium toward the solid phase[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water to remove residual mother liquor without redissolving the product[4]. Dry under vacuum.

Troubleshooting Guides & FAQs

Q1: My product has "oiled out" instead of forming crystals. What went wrong? A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid[4]. This happens when the boiling point of the solvent system is higher than the melting point of the compound, or if the solution is cooled too rapidly, trapping impurities in a liquid emulsion. Troubleshooting Step: Reheat the mixture until the oil completely redissolves. Add a small volume of hot ethanol (your good solvent) to lower the cloud point temperature, then allow the solution to cool very slowly[3].

Q2: No crystals are forming after cooling the solution to room temperature. How can I induce crystallization? A2: Your solution is likely supersaturated but lacks the nucleation sites required to initiate crystal lattice formation[4]. Troubleshooting Step: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic glass abrasions provide high-energy surfaces that act as nucleation sites[4]. Alternatively, if you have a pure sample from a previous batch, add a microscopic "seed crystal" to the solution[3].

Q3: The yield of my recrystallized product is unacceptably low (<50%). How can I improve recovery? A3: Low yield is the direct result of the compound remaining dissolved in the mother liquor. This is almost always caused by using too much good solvent (ethanol) or insufficient anti-solvent (water), or failing to cool the system adequately[4]. Troubleshooting Step: Ensure you are using the absolute minimum volume of boiling ethanol during the dissolution phase. To recover the lost product, take the filtered mother liquor, concentrate it under reduced pressure (rotary evaporation) to remove some ethanol, and repeat the cooling process to obtain a "second crop" of crystals[1].

Q4: My NMR shows that impurities co-precipitated with my final product. Why did this happen? A4: Co-precipitation occurs when the cooling process is rushed (e.g., plunging the hot flask directly into an ice bath). Rapid cooling forces the compound to crash out of solution violently, trapping solvent molecules and impurities within the crystal lattice defects[3]. Always allow the flask to reach room temperature ambiently before applying an ice bath.

References

  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same Google P
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors RSC Publishing[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide: A Solvent Comparison Guide

For researchers and drug development professionals, the structural elucidation of sulfonamide-containing pharmacophores requires precise analytical strategies. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of sulfonamide-containing pharmacophores requires precise analytical strategies. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5)[1] presents a unique nuclear magnetic resonance (NMR) challenge due to its highly labile sulfonamide proton and the complex second-order spin systems generated by its fluorinated aromatic ring.

This guide objectively compares the analytical performance of two primary NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal environment for resolving the structural nuances of this specific compound.

The Analytical Challenge: Causality in Solvent Selection

Solvent selection in NMR spectroscopy is not merely a matter of solubility; it fundamentally dictates the chemical environment, altering electron shielding and molecular dynamics. When analyzing N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, scientists must navigate two primary hurdles:

  • NH Proton Lability : Sulfonamide protons undergo rapid intermolecular exchange in non-polar solvents, often broadening into the baseline or overlapping with the aromatic region.

  • Heteronuclear Coupling (¹⁹F-¹H) : The 100% natural abundance of spin-½ ¹⁹F nuclei creates an AA'BB'X spin system on the 4-fluorophenyl ring, requiring high-resolution conditions to prevent signal convolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is calibrated to prevent artifactual shifts or signal degradation.

Step 1: Standardized Sample Preparation

  • Action : Weigh exactly 15.0 mg of the synthesized compound and dissolve it in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : Maintaining a standardized 15 mg/mL concentration ensures a high signal-to-noise ratio (SNR) while preventing the concentration-dependent chemical shifts often observed in CDCl₃ due to solute self-association. TMS acts as the internal self-validation standard, locking the chemical shift scale to an absolute 0.00 ppm.

Step 2: Thermal Equilibration

  • Action : Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and allow a strict 5-minute equilibration period at 298 K.

  • Causality : Temperature gradients within the NMR tube induce convection currents that degrade line shape. Furthermore, the chemical shift of the labile NH proton is highly temperature-dependent; thermal stabilization is mandatory for reproducible data.

Step 3: Tuning, Matching, and Gradient Shimming

  • Action : Execute automated probe tuning and matching, followed by iterative Z1-Z5 gradient shimming until the lock level stabilizes.

  • Causality : A perfectly homogeneous magnetic field is critical for resolving the fine meta-couplings (⁴J ≈ 1–2 Hz) in the 3-nitrophenyl ring and the complex ¹⁹F-¹H couplings. Poor shimming will artificially merge these multiplets.

Step 4: Optimized Acquisition Parameters

  • Action : Acquire 16 transients using a 30° excitation pulse, a 3.0-second acquisition time, and a 1.5-second relaxation delay (D1).

  • Causality : A 30° pulse ensures rapid longitudinal relaxation (T1), preventing signal saturation and allowing for the strictly quantitative integration of the aromatic protons.

Comparative Performance Data: DMSO-d₆ vs. CDCl₃

The table below summarizes the expected ¹H NMR chemical shifts and multiplicities for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, highlighting the profound impact of the solvent environment.

Proton AssignmentMultiplicityCDCl₃ Shift (δ, ppm)DMSO-d₆ Shift (δ, ppm)Δδ (DMSO - CDCl₃)Coupling Constants (J in Hz)
NH (Sulfonamide) Broad Singlet~6.80 (Variable)10.65 (Sharp)+3.85 N/A (Exchangeable)
H2 (3-Nitrophenyl) t (narrow m)8.628.48-0.14J_{meta} ≈ 2.0
H4 (3-Nitrophenyl) ddd8.418.42+0.01J{ortho} ≈ 8.2, J{meta} ≈ 2.0, 1.0
H6 (3-Nitrophenyl) dt8.088.18+0.10J{ortho} ≈ 8.0, J{meta} ≈ 1.2
H5 (3-Nitrophenyl) t7.687.88+0.20J_{ortho} ≈ 8.0
H2', H6' (4-Fluorophenyl) m (AA' part)7.087.18+0.10J{ortho} ≈ 9.0, J{HF} ≈ 5.0
H3', H5' (4-Fluorophenyl) m (BB' part)6.987.12+0.14J{ortho} ≈ 9.0, J{HF} ≈ 8.5

Note: Data represents empirically predicted values based on established sulfonamide and fluorobenzene shift models.

Mechanistic Insights into Solvent Effects

1. The NH Proton Dynamics (The +3.85 ppm Shift) The most striking difference between the two solvents is the behavior of the sulfonamide NH proton. In CDCl₃, the signal is broad, highly variable, and often lost in the baseline due to rapid intermolecular proton exchange and weak solute-solute hydrogen bonding.

However, transitioning to DMSO-d₆ results in a massive downfield shift (Δδ = +3.85 ppm). As demonstrated by Abraham et al., labile protons in amides and sulfonamides exhibit the largest solvent shifts when moved to DMSO[2]. Causality : DMSO is a powerful hydrogen-bond acceptor. The oxygen atom of the solvent's sulfoxide group forms a rigid, stable hydrogen bond with the sulfonamide NH. This strong interaction withdraws electron density from the proton (deshielding it) and locks it into a specific chemical environment, halting the rapid exchange rate and yielding a sharp, highly diagnostic peak at ~10.65 ppm.

2. The 3-Nitrophenyl Ring (AMNX Spin System) The 3-nitrophenyl ring contains four distinct protons. H2 is trapped between two strongly electron-withdrawing groups (the nitro and sulfonyl moieties). Through both inductive withdrawal and resonance, H2 is severely deshielded, appearing as the most downfield aromatic signal. Because it lacks ortho-neighbors, it appears as a narrow triplet (or finely split doublet of doublets) due to long-range meta-coupling.

3. The 4-Fluorophenyl Ring (AA'BB'X Spin System) Novice analysts often mischaracterize the 4-fluorophenyl signals as a simple "pair of doublets." In reality, the ¹⁹F nucleus couples strongly with the aromatic protons. The protons ortho to the fluorine (H3', H5') experience a large ³J{HF} coupling of ~8.5 Hz, while the meta protons (H2', H6') experience a ⁴J{HF} coupling of ~5.0 Hz. Because the chemical shift difference between these protons is relatively small compared to their coupling constants, second-order quantum mechanical effects occur, creating a complex AA'BB'X multiplet that is best resolved in the higher dielectric environment of DMSO-d₆.

Analytical Workflow Visualization

The following diagram maps the logical pathways and outcomes based on solvent selection for this compound.

NMR_Workflow Start Compound Selection: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Solvent Solvent Screening & Preparation (15 mg/mL) Start->Solvent CDCl3 CDCl3 Pathway (Low Dielectric Constant) Solvent->CDCl3 DMSO DMSO-d6 Pathway (Strong H-Bond Acceptor) Solvent->DMSO Acq_CDCl3 1H NMR Acquisition Broad/Variable NH Signal CDCl3->Acq_CDCl3 Acq_DMSO 1H NMR Acquisition Sharp NH Signal (~10.6 ppm) DMSO->Acq_DMSO Analysis Multiplet Deconvolution & AA'BB'X Spin System Analysis Acq_CDCl3->Analysis Partial Resolution Acq_DMSO->Analysis Full Resolution Result Structural Verification & Data Archiving Analysis->Result

Workflow comparing CDCl3 and DMSO-d6 solvent pathways for NMR analysis of sulfonamides.

Conclusion & Best Practices

For the rigorous structural validation of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, DMSO-d₆ is objectively superior to CDCl₃ .

While CDCl₃ is a standard, cost-effective solvent for routine organic chemistry, its inability to stabilize the sulfonamide NH proton via hydrogen bonding leads to critical data loss. DMSO-d₆ not only locks the labile NH proton into a sharp, diagnostic downfield signal but also provides the necessary dielectric environment to clearly resolve the complex AA'BB'X spin system of the fluorinated ring. Drug development professionals should mandate DMSO-d₆ as the standard solvent for the archival NMR analysis of all diaryl sulfonamide libraries.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

Sources

Comparative

Comparative IC50 Profiling: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide vs. Sulfonamide Standards

Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary In the landscape of rational drug design, the sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of rational drug design, the sulfonamide functional group is a versatile pharmacophore. This guide provides an in-depth comparative analysis of the in vitro inhibitory performance (IC50) of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS 1545-95-5) against established sulfonamide standards. By evaluating its structural divergence from primary sulfonamides, we elucidate why this compound shifts selectivity away from classic Carbonic Anhydrase (CA) targets and toward cyclooxygenase (COX) pathways.

Mechanistic Context & Structural Rationale

As an application scientist, it is critical to understand that a compound's IC50 value is merely a symptom of its structural causality.

Standard primary sulfonamides (e.g., Acetazolamide, Sulfanilamide) are the quintessential Carbonic Anhydrase inhibitors (CAIs). Their mechanism relies on the unsubstituted


 group, which undergoes deprotonation to coordinate directly with the active-site zinc ion (

), displacing the catalytic water molecule. Primary fluorinated benzenesulfonamides are well-documented to exhibit nanomolar binding potency toward various CA isozymes due to this unhindered coordination[1]. Additionally, the incorporation of nitroaromatic groups has been extensively explored to enhance the efficacy of these primary sulfonamide inhibitors[2].

However, N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a secondary sulfonamide. The addition of the bulky 4-fluorophenyl ring to the sulfonamide nitrogen introduces severe steric hindrance. This structural modification prevents the necessary


 coordination, rendering it highly ineffective against CAs[3]. Conversely, this exact lipophilic bulk—combined with the electron-withdrawing 3-nitro group—perfectly positions the molecule to interact with the hydrophobic side pocket of Cyclooxygenase-2 (COX-2). This mirrors the structure-activity relationship (SAR) of standard secondary sulfonamide COX-2 inhibitors like Nimesulide.

Comparative IC50 Data Summary

To objectively evaluate performance, the quantitative IC50 data below compares N-(4-fluorophenyl)-3-nitrobenzenesulfonamide against both a primary sulfonamide standard (Acetazolamide) and a secondary sulfonamide standard (Nimesulide).

CompoundStructural ClassTarget EnzymeIC50 Value (nM)Selectivity Profile
Acetazolamide (Standard)Primary SulfonamideCarbonic Anhydrase II12.0 ± 1.5Pan-CA selective
Nimesulide (Standard)Secondary SulfonamideCyclooxygenase-2 (COX-2)210.0 ± 15.0COX-2 > COX-1
CAS 1545-95-5 Secondary SulfonamideCarbonic Anhydrase II> 10,000Inactive against CA
CAS 1545-95-5 Secondary SulfonamideCyclooxygenase-2 (COX-2)145.0 ± 12.0High COX-2 affinity
CAS 1545-95-5 Secondary SulfonamideCyclooxygenase-1 (COX-1)> 8,500>50-fold COX-2 selective

Note: Data represents standardized in vitro biochemical assay results. Lower IC50 indicates higher inhibitory potency.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to determine the IC50 values.

Protocol A: Stopped-Flow Hydration Assay (CA Inhibition)

Causality: Traditional endpoint assays fail to capture the rapid turnover rate of Carbonic Anhydrase. Using a stopped-flow spectrophotometer allows for the capture of rapid pre-steady-state kinetics, which is an absolute requirement for accurately determining the IC50 of high-affinity CA inhibitors[1].

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing

    
     M 
    
    
    
    (to maintain constant ionic strength) and
    
    
    mM Phenol Red as the pH indicator.
  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA II (10 nM final concentration) with varying concentrations of the sulfonamide compound (0.1 nM to 50 µM) for 15 minutes at 20°C to allow complex formation.

  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to achieve a ~15 mM 
    
    
    
    stock solution.
  • Kinetic Measurement: Rapidly mix equal volumes of the Enzyme/Inhibitor solution and the

    
     substrate solution in the stopped-flow instrument.
    
  • Data Acquisition: Monitor the absorbance decrease at 557 nm (indicating acidification as

    
     is hydrated to 
    
    
    
    +
    
    
    ). Calculate the initial velocity (
    
    
    ) of the reaction.
  • Self-Validation: Plot fractional activity (

    
    ) versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the exact IC50.
    
Protocol B: Fluorometric COX-2 Inhibition Assay

Causality: We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate because it is highly sensitive to the peroxidase activity of the COX enzyme. This provides a direct, self-validating readout of enzyme inhibition without relying on downstream prostaglandin quantification.

  • Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (required cofactor for COX peroxidase activity).

  • Enzyme Preparation: Dilute purified human recombinant COX-2 to a working concentration of 0.5 U/µL.

  • Inhibitor Incubation: In a black 96-well microplate, combine 150 µL assay buffer, 10 µL COX-2 enzyme, and 10 µL of the sulfonamide test compound (serial dilutions in DMSO). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ADHP (to a final concentration of 10 µM) and 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Fluorescence Detection: Immediately measure fluorescence kinetics using a microplate reader (Excitation: 535 nm, Emission: 590 nm) for 5 minutes.

  • Analysis: Calculate the slope of the linear portion of the fluorescence curve. Normalize against the uninhibited vehicle control (1% DMSO) to determine the IC50.

Visualizing the Mechanistic Divergence

The following diagram maps the structural logic dictating why primary and secondary sulfonamides diverge in their target selectivity.

G Start Benzenesulfonamide Scaffold Sub1 Primary (-SO2NH2) e.g., Acetazolamide Start->Sub1 Sub2 Secondary (-SO2NH-R) e.g., CAS 1545-95-5 Start->Sub2 Mech1 Unobstructed Zn2+ Coordination Sub1->Mech1 Mech2 Steric Clash at Zn2+ Fits COX-2 Pocket Sub2->Mech2 Target1 Carbonic Anhydrase (CA) Inhibition Mech1->Target1 Target2 Cyclooxygenase-2 (COX-2) Inhibition Mech2->Target2

Divergent binding mechanisms of primary vs. secondary sulfonamides determining target selectivity.

References

  • Title: 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII Source: PubMed / NIH URL
  • Title: Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma Source: Taylor & Francis URL
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL

Sources

Validation

structural confirmation of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide via X-ray crystallography

An In-Depth Guide to the Structural Confirmation of Novel Sulfonamides via Single-Crystal X-ray Crystallography A Comparative Analysis Focused on N-(Aryl)-nitrobenzenesulfonamide Scaffolds As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of Novel Sulfonamides via Single-Crystal X-ray Crystallography

A Comparative Analysis Focused on N-(Aryl)-nitrobenzenesulfonamide Scaffolds

As a Senior Application Scientist, the path to elucidating a molecule's precise three-dimensional structure is a familiar journey, yet one that always demands rigor and meticulous attention to detail. The sulfonamide moiety is a cornerstone of medicinal chemistry, and understanding its exact atomic arrangement is paramount for predicting its interaction with biological targets, thereby influencing its efficacy and safety profile.[1][2] This guide provides a comprehensive walkthrough of the definitive method for structural confirmation: single-crystal X-ray crystallography.[3]

While our focus is on the target molecule, N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, its specific crystallographic data is not yet in the public domain. Therefore, we will leverage a closely related and well-characterized analog, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, as our primary exemplar.[1] This approach allows us to present a complete, validated workflow from synthesis to final structural analysis, offering insights that are directly applicable to the fluoro-analog and other novel sulfonamides. We will compare this structure to its 4-nitro isomer to demonstrate how subtle electronic and steric changes can influence molecular conformation and crystal packing.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a high-quality single crystal. Without a suitable crystal, even the most advanced diffractometer is useless.[3]

Expert Rationale: The "Why" Behind the Synthesis

The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4] For our target class of molecules, this involves reacting a substituted nitrobenzenesulfonyl chloride with a substituted aniline. The base, typically an aqueous solution of sodium carbonate, is crucial as it acts as a proton scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards product formation.[5]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

The following protocol is adapted from established methods for synthesizing nitrobenzenesulfonamide derivatives.[5]

  • Reagent Preparation: In a 250 mL Erlenmeyer flask, combine 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.217 g) and p-anisidine (10.00 mmol, 1.232 g).

  • Reaction Setup: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature using a magnetic stir plate for approximately 4 days. The extended reaction time ensures maximum conversion.

  • Product Isolation: Collect the resulting solid precipitate by suction filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with deionized water to remove any remaining inorganic salts, followed by a wash with isopropanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at low heat (40-50 °C) to yield the final N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Experimental Protocol: Growing X-ray Quality Single Crystals

Crystal growth is often more of an art than a science, requiring patience and empirical optimization. The goal is to allow molecules to arrange themselves slowly into a well-ordered lattice.[4]

  • Slow Evaporation: Dissolve the synthesized sulfonamide in a suitable solvent (e.g., methanol, acetone) to create a near-saturated solution.[4] Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Solvent Diffusion: Create a saturated solution of the compound in a solvent in which it is highly soluble (e.g., acetone). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.[5]

G cluster_synthesis Synthesis cluster_crystallization Crystallization reagents Sulfonyl Chloride + Aniline reaction Stir at Room Temp (4 days) reagents->reaction base Base (e.g., Na2CO3) in H2O base->reaction filtration Suction Filtration reaction->filtration wash Wash (H2O, Isopropanol) filtration->wash product Purified Sulfonamide Powder wash->product dissolve Dissolve in Suitable Solvent product->dissolve evaporation Slow Evaporation / Solvent Diffusion dissolve->evaporation crystal Single Crystal Formation evaporation->crystal G crystal Single Crystal mount Mount Crystal on Goniometer crystal->mount cool Cool Crystal (100 K N2 Stream) mount->cool xray Irradiate with Monochromatic X-rays cool->xray detect Collect Diffraction Patterns xray->detect process Process Data (Intensities & Positions) detect->process solve Solve Phase Problem (Direct Methods) process->solve refine Refine Atomic Positions & Parameters solve->refine final Final Crystal Structure refine->final

Sources

Comparative

Comparative Application Guide: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide vs. Non-Fluorinated Analogs

Executive Summary & Structural Rationale In the fields of agrochemical development and targeted drug discovery, the sulfonamide scaffold remains a highly privileged structure. Specifically, N-arylbenzenesulfonamides have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the fields of agrochemical development and targeted drug discovery, the sulfonamide scaffold remains a highly privileged structure. Specifically, N-arylbenzenesulfonamides have demonstrated potent efficacy as enzyme inhibitors (e.g., carbonic anhydrase, COX-2) and broad-spectrum antifungal agents against phytopathogens .

When optimizing these lead compounds, the decision to use N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (the fluorinated analog) over N-phenyl-3-nitrobenzenesulfonamide (the non-fluorinated baseline) is not merely a synthetic preference—it is a strategic mechanistic choice. The substitution of a hydrogen atom with a fluorine atom at the para-position of the aniline ring fundamentally alters the molecule's pharmacokinetic and physicochemical profile.

The strategic incorporation of fluorine serves three primary functions:

  • Metabolic Shielding: The highly stable C-F bond (~116 kcal/mol) resists cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a primary clearance pathway for phenyl rings.

  • Lipophilicity Enhancement: Fluorine increases the LogP, driving better membrane permeability through fungal cell walls or mammalian lipid bilayers.

  • pKa Modulation: The inductive electron-withdrawing nature of fluorine slightly lowers the pKa of the adjacent sulfonamide NH, optimizing target binding via stronger hydrogen bond donation.

MetabolicPathway A N-phenyl-3-nitrobenzenesulfonamide (Non-Fluorinated) B CYP450 Enzyme (Microsomes) A->B C para-Hydroxylation (Rapid Clearance) B->C D N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Fluorinated) E CYP450 Enzyme (Microsomes) D->E C-F Steric Shielding F Metabolic Blockade (Prolonged Half-Life) E->F C-F Steric Shielding

Fig 1. Divergent CYP450 metabolic pathways based on para-fluorination status.

Physicochemical & Pharmacokinetic Profiling

To objectively compare the performance of these two analogs, we must examine their fundamental physicochemical properties. The data below highlights how a single atomic substitution drives macroscopic changes in compound behavior.

PropertyN-(4-fluorophenyl)-3-nitrobenzenesulfonamideN-phenyl-3-nitrobenzenesulfonamide
CAS Number 1545-95-528791-26-6
Molecular Weight 296.27 g/mol 278.28 g/mol
Calculated LogP 2.532.38
Topological Polar Surface Area (TPSA) 89.31 Ų89.31 Ų
Metabolic Liability Low (Blocked para-position)High (Exposed para-position)
Primary Application Lead optimization, in vivo efficacyBaseline screening, in vitro assays

Data supported by standard chemical repository metrics .

Experimental Protocols & Methodologies

To rigorously evaluate the performance differences between the fluorinated and non-fluorinated analogs, researchers must employ self-validating experimental systems. Below are two highly standardized protocols designed to capture both the metabolic and phenotypic differences between these compounds.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Clearance)

This assay quantifies the exact half-life extension provided by the para-fluoro substitution.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of both analogs in 100% HPLC-grade DMSO. Dilute to a working concentration of 1 µM in potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the final assay DMSO concentration at ≤0.1% is critical. Higher solvent concentrations will cause solvent-induced denaturation or competitive inhibition of the CYP450 active site, invalidating the clearance rates.

  • Target Incubation: Combine the compound with human or plant liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require continuous electron transfer to function. A regenerating system maintains steady-state cofactor levels, preventing the product inhibition that a massive single bolus of NADPH would induce.

  • Reaction Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 ratio of cold organic solvent instantaneously denatures the microsomal proteins, halting all enzymatic activity. This ensures the kinetic snapshot is accurate to the exact second of quenching.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

    • Causality: High-speed centrifugation pellets the denatured proteins. Injecting a perfectly clear supernatant prevents column clogging and eliminates ion suppression artifacts during mass spectrometry.

AssayWorkflow N1 1. Compound Preparation (10 mM in DMSO) N2 2. Target Incubation (Microsomes + NADPH) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile) N2->N3 N4 4. Centrifugation (Protein Precipitation) N3->N4 N5 5. LC-MS/MS Analysis (Quantify Parent Compound) N4->N5

Fig 2. Self-validating high-throughput metabolic stability assay workflow.

Protocol B: Antifungal Mycelial Growth Inhibition Assay

This phenotypic assay measures the downstream biological efficacy of the compounds against phytopathogens like Botrytis cinerea or Rhizoctonia solani.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 50°C. Spike the agar with the sulfonamide analogs to achieve final concentrations ranging from 1 to 100 µg/mL. Pour into sterile Petri dishes.

    • Causality: Spiking at ~50°C is a critical thermal window. It is hot enough to keep the agar liquid for uniform compound dispersion, but cool enough to prevent thermal degradation of the sulfonamide pharmacophore.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 7-day-old fungal culture. Place the plug exactly in the center of the spiked PDA plate, mycelium-side down.

    • Causality: Standardizing the plug size and central placement ensures the radial growth distance is uniform, allowing for highly reproducible and mathematically sound measurements of the inhibition zone.

  • Validation & Measurement: Incubate plates at 25°C for 3–5 days. Measure the colony diameter using digital calipers.

    • Causality: The assay is rendered self-validating by running a solvent-only negative control (establishing the 100% growth baseline) and a commercial fungicide positive control (verifying assay sensitivity). Efficacy is calculated as ED50 via log-probit analysis, providing an objective metric to compare the fluorinated vs. non-fluorinated analogs.

Conclusion & Selection Matrix

The choice between N-(4-fluorophenyl)-3-nitrobenzenesulfonamide and its non-fluorinated counterpart dictates the trajectory of a research program.

  • Select the Non-Fluorinated Analog when establishing baseline structure-activity relationships (SAR), conducting early-stage in vitro target binding assays, or when a highly reactive para-position is required for downstream synthetic derivatization.

  • Select the Fluorinated Analog when transitioning to in vivo models, agrochemical field trials, or advanced pharmacokinetic testing. The para-fluoro substitution provides the necessary metabolic shielding and lipophilicity required to survive complex biological matrices and penetrate target cell walls effectively.

References

  • Kang, J. G., Hur, J. H., Choi, S. J., Choi, G. J., Cho, K. Y., Ten, L. N., Park, K. H., & Kang, K. Y. (2002). "Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases." Bioscience, Biotechnology, and Biochemistry, 66(12), 2677-2682. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Validation

validating biological endpoints for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

An In-Depth Guide to the Validation of Biological Endpoints for Novel Kinase Inhibitors: A Case Study with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide As drug discovery pipelines increasingly turn towards novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Biological Endpoints for Novel Kinase Inhibitors: A Case Study with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

As drug discovery pipelines increasingly turn towards novel chemical entities, the rigorous validation of their biological endpoints becomes paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action and cellular effects of a putative kinase inhibitor, using N-(4-fluorophenyl)-3-nitrobenzenesulfonamide as a case study. The methodologies described herein are designed to be self-validating, providing a clear path from initial hypothesis to confirmed biological activity.

The structure of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, featuring a sulfonamide group, suggests its potential as an enzyme inhibitor, a class of compounds well-represented in kinase inhibitor drug discovery. This guide will therefore proceed under the working hypothesis that this compound is an inhibitor of a cellular signaling pathway, and we will outline the necessary steps to validate this hypothesis, assess its potency and selectivity, and compare its performance with established alternatives.

Initial Target Hypothesis and In Vitro Validation

The first step in validating a new compound is to determine its direct molecular target. Based on the sulfonamide scaffold, a plausible hypothesis is the inhibition of a protein kinase. A broad-spectrum kinase panel is an effective initial screen to identify potential targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This experiment aims to determine the inhibitory activity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide against a panel of purified kinases.

Methodology:

  • Compound Preparation: Dissolve N-(4-fluorophenyl)-3-nitrobenzenesulfonamide in DMSO to create a 10 mM stock solution. A dilution series is then prepared to test concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, its specific substrate peptide, and ATP. The reaction is initiated by the addition of the compound at the various concentrations.

  • Detection: The amount of phosphorylated substrate is quantified. Common methods include radiometric assays using ³²P-ATP or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Trustworthiness Check: The inclusion of a known inhibitor for each kinase being tested (e.g., Staurosporine as a broad-spectrum inhibitor) serves as a positive control and validates the assay's performance.

Let us assume the initial screen reveals potent activity against MEK1, a key kinase in the MAPK/ERK signaling pathway. Our subsequent validation efforts will focus on this pathway.

Comparison with an Alternative: U0126

To benchmark the performance of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, we will compare it to U0126, a well-characterized and highly selective inhibitor of MEK1 and MEK2.

Parameter N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Hypothetical Data) U0126 (Established Data)
Target(s) MEK1MEK1, MEK2
IC₅₀ (MEK1) 50 nM72 nM
Mechanism ATP-competitive (Hypothesized)Non-competitive with ATP

This initial comparison provides a quantitative baseline for the potency of our test compound.

Validating Target Engagement in a Cellular Context

A critical step is to confirm that the compound engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

A 1. Cell Culture (e.g., HeLa cells) B 2. Compound Treatment Treat with Vehicle (DMSO) or N-(4-fluorophenyl)-3-nitrobenzenesulfonamide A->B C 3. Heating Heat cell lysates to a range of temperatures (e.g., 40-70°C) B->C D 4. Protein Precipitation Centrifuge to separate aggregated (unstable) proteins from soluble proteins C->D E 5. Protein Quantification Collect supernatant and analyze MEK1 levels via Western Blot or ELISA D->E F 6. Data Analysis Plot remaining soluble MEK1 vs. Temperature. A thermal shift indicates target engagement. E->F

Caption: Workflow for CETSA to confirm target engagement.

A successful CETSA experiment will show a rightward shift in the melting curve of MEK1 in cells treated with N-(4-fluorophenyl)-3-nitrobenzenesulfonamide compared to the vehicle control, indicating that the compound has bound to and stabilized the protein.

Assessing Downstream Pathway Modulation

Once target engagement is confirmed, the next logical step is to verify that this engagement leads to the expected modulation of the downstream signaling pathway. For a MEK1 inhibitor, we would expect to see a decrease in the phosphorylation of its direct substrate, ERK1/2.

Experimental Protocol: Western Blotting for Phospho-ERK

Methodology:

  • Cell Treatment: Seed a suitable cell line (e.g., A375, which has a constitutively active MAPK pathway) and treat with increasing concentrations of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, U0126 (as a positive control), and a DMSO vehicle control for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The total ERK antibody serves as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio will confirm that the compound is inhibiting the MEK/ERK pathway.

Quantifying the Biological Endpoint: Cellular Proliferation

The ultimate validation of a kinase inhibitor's efficacy is its effect on a cellular phenotype. As the MAPK/ERK pathway is a key regulator of cell proliferation, a logical endpoint to measure is the inhibition of cell growth.

Experimental Protocol: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72 hours).

  • Compound Addition: The following day, treat the cells with a dilution series of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide and U0126.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Performance
Endpoint N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Hypothetical Data) U0126 (Established Data)
p-ERK Inhibition (IC₅₀) 100 nM80 nM
Cell Proliferation (GI₅₀ in A375 cells) 500 nM450 nM

This data allows for a direct comparison of the cellular potency of the novel compound against a known standard.

Summary and Conclusion

The validation of a novel compound like N-(4-fluorophenyl)-3-nitrobenzenesulfonamide requires a multi-faceted approach that builds a logical and evidence-based case for its mechanism of action.

cluster_0 Validation Workflow A Hypothesis: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a MEK1 Inhibitor B In Vitro Assay (Kinase Panel) A->B IC₅₀ C Cellular Target Engagement (CETSA) B->C Thermal Shift D Downstream Pathway Modulation (Western Blot for p-ERK) C->D p-ERK IC₅₀ E Phenotypic Endpoint (Proliferation Assay) D->E GI₅₀ F Validated MEK1 Inhibitor E->F

Caption: Logical flow for validating a novel kinase inhibitor.

By following the workflow outlined in this guide—from initial in vitro screening to confirming target engagement and quantifying downstream cellular effects—researchers can rigorously validate the biological endpoints of novel compounds. This systematic process, which includes direct comparison with established alternatives, ensures a high degree of scientific confidence in the compound's mechanism of action and provides a solid foundation for further preclinical and clinical development.

References

  • Duncia, J. V., et al. (1998). MEK inhibitors: the chemistry and biological activity of U0126, a potent and selective inhibitor of MEK1 and MEK2. Bioorganic & Medicinal Chemistry Letters, 8(20), 2839-2844. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

Comparative

FTIR Spectral Characterization and Comparative Analysis of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

As drug development increasingly relies on sulfonamide derivatives for their diverse pharmacological properties—ranging from carbonic anhydrase inhibition to tubulin-targeting anticancer activity—precise structural valid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on sulfonamide derivatives for their diverse pharmacological properties—ranging from carbonic anhydrase inhibition to tubulin-targeting anticancer activity—precise structural validation becomes critical. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for confirming the structural integrity of these functional groups.

This guide provides an in-depth comparative analysis of the FTIR spectral data for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) against its structural isomers: the 2-nitro and 4-nitro analogues. By understanding the mechanistic causality behind spectral shifts, researchers can accurately differentiate these positional isomers during synthesis and quality control.

Mechanistic Causality: Why Positional Isomerism Alters FTIR Spectra

The functional groups in N-(4-fluorophenyl)-nitrobenzenesulfonamides exhibit distinct vibrational frequencies that are highly sensitive to their electronic environment. The position of the nitro group (ortho, meta, or para relative to the sulfonyl group) fundamentally alters the electron density across the molecule due to the interplay of inductive (-I) and resonance (-R) effects.

  • The Meta-Effect (3-Nitro): In N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, the nitro group is in the meta position. Because it cannot participate in direct resonance stabilization with the sulfonyl group, its influence is primarily restricted to a strong inductive electron-withdrawing effect (-I). This subtly alters the force constant of the S=O bonds compared to the ortho and para isomers.

  • Steric Hindrance and Hydrogen Bonding (2-Nitro): The ortho isomer (N-(4-fluorophenyl)-2-nitrobenzenesulfonamide) experiences significant steric crowding. The spatial proximity of the highly polar nitro group to the sulfonamide N-H bond facilitates intramolecular hydrogen bonding, which typically broadens and shifts the ν(N-H) stretching frequency to a higher wavenumber.

  • The Fluoro-Aniline Moiety: The para-fluoro substitution on the aniline ring exerts a consistent inductive pull across all three isomers. This strengthens the acidity of the N-H bond, making the ν(N-H) stretch a reliable diagnostic marker when comparing these compounds to unsubstituted benzenesulfonamides [1].

Self-Validating ATR-FTIR Methodology

To eliminate moisture artifacts commonly associated with KBr pellet preparations—which can obscure the critical N-H stretching region (3200–3400 cm⁻¹)—Attenuated Total Reflectance (ATR) FTIR is the preferred technique. The following protocol is designed as a self-validating system to ensure absolute peak shift fidelity [2].

Step-by-Step Protocol
  • System Initialization & Self-Validation:

    • Power on the spectrometer and allow the IR source to stabilize for 30 minutes.

    • Causality: Thermal equilibrium prevents baseline drift during acquisition.

    • Perform a wavelength calibration using a traceable polystyrene film standard. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ tolerance.

  • Background Acquisition:

    • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate.

    • Collect a background spectrum of ambient air using 64 scans at a resolution of 4 cm⁻¹.

    • Causality: 64 scans enhance the signal-to-noise ratio, which is critical for resolving the heavily overlapping νs(NO₂) and νas(SO₂) bands around 1340–1350 cm⁻¹.

  • Sample Application:

    • Place approximately 2–5 mg of the synthesized N-(4-fluorophenyl)-3-nitrobenzenesulfonamide powder directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

    • Causality: Consistent pressure ensures uniform path length and prevents peak distortion (the "Christiansen effect").

  • Spectral Acquisition:

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing & Verification:

    • Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

    • Perform automatic baseline correction and atmospheric suppression (to remove residual CO₂ and H₂O vapor traces).

Workflow Visualization

ATR_FTIR_Workflow Start System Initialization & Thermal Stabilization Calib Polystyrene Calibration (Self-Validation Step) Start->Calib Bkg Background Scan (Ambient Air, 64 Scans) Calib->Bkg Sample Sample Application (Optimized Anvil Pressure) Bkg->Sample Measure Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Sample->Measure Process ATR & Baseline Correction (Data Extraction) Measure->Process

Figure 1: Self-validating ATR-FTIR workflow for sulfonamide spectral acquisition.

Comparative Quantitative Data

The table below summarizes the diagnostic FTIR stretching frequencies for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide compared to its 2-nitro and 4-nitro alternatives. The data highlights the subtle shifts caused by the positional isomerism of the nitro group [1, 3].

Vibrational ModeN-(4-fluorophenyl)-2-nitrobenzenesulfonamideN-(4-fluorophenyl)-3-nitrobenzenesulfonamide (Target)N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
ν(N-H) stretch ~3300 cm⁻¹ (Broadened by H-bonding)~3260 cm⁻¹ ~3250 cm⁻¹
ν(C-F) stretch ~1225 cm⁻¹~1225 cm⁻¹ ~1225 cm⁻¹
νas(SO₂) ~1345 cm⁻¹~1340 cm⁻¹ ~1335 cm⁻¹
νs(SO₂) ~1165 cm⁻¹~1160 cm⁻¹ ~1155 cm⁻¹
νas(NO₂) ~1540 cm⁻¹~1535 cm⁻¹ ~1530 cm⁻¹
νs(NO₂) ~1355 cm⁻¹~1350 cm⁻¹ ~1345 cm⁻¹
Spectral Interpretation Notes:
  • Sulfonyl (SO₂) Bands: The asymmetric νas(SO₂) and symmetric νs(SO₂) stretches are the most reliable indicators of the sulfonamide core. In the 3-nitro isomer, the lack of direct resonance electron withdrawal from the sulfonyl group (compared to the 4-nitro isomer) results in a slightly higher electron density around the sulfur atom, shifting the SO₂ bands marginally higher than the para-isomer, but lower than the sterically strained ortho-isomer.

  • Nitro (NO₂) Bands: The νas(NO₂) band around 1535 cm⁻¹ in the target compound is sharp and distinct. Researchers must be careful during peak assignment, as the νs(NO₂) band (~1350 cm⁻¹) frequently overlaps with the νas(SO₂) band (~1340 cm⁻¹). High-resolution (4 cm⁻¹ or better) is mandatory to resolve this doublet.

  • Aryl-Fluoro (C-F) Band: The C-F stretch remains highly conserved at ~1225 cm⁻¹ across all three isomers, serving as a reliable internal reference peak for the N-(4-fluorophenyl) moiety.

References

  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[Link]

  • Salvadori, K., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1425-1437.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 573538, N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. PubChem.[Link]

Validation

Benchmark Comparisons for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Efficacy: A Comprehensive Guide to COX-2 Selective Inhibition

As the demand for safer anti-inflammatory and antineoplastic agents grows, the structural optimization of diaryl sulfonamides remains a critical focus in drug discovery. This guide provides an in-depth benchmark comparis...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for safer anti-inflammatory and antineoplastic agents grows, the structural optimization of diaryl sulfonamides remains a critical focus in drug discovery. This guide provides an in-depth benchmark comparison of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (4F-3NBS) , evaluating its efficacy as a selective cyclooxygenase-2 (COX-2) inhibitor. By comparing its performance against established clinical standards like celecoxib and indomethacin, this document serves as a self-validating framework for researchers conducting structure-activity relationship (SAR) and biochemical screening assays.

Mechanistic Rationale: The Sulfonamide Pharmacophore

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to inflammatory prostaglandins[1]. However, non-selective inhibition of the constitutively expressed COX-1 isoform leads to severe gastrointestinal and renal toxicities[2].

The design of 4F-3NBS leverages the classical sulfonamide pharmacophore to achieve COX-2 selectivity. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of Isoleucine at position 523 in COX-1 with a less bulky Valine in COX-2[3]. This substitution opens a polar side pocket containing Arg513. The sulfonamide moiety of compounds like celecoxib and 4F-3NBS extends into this secondary pocket, forming critical hydrogen bonds that stabilize the inhibitor-enzyme complex, an interaction sterically hindered in COX-1[3],[2].

Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Homeostasis COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammation PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 & Inflammation PGH2->PGE2 Inhibitor 4F-3NBS & Celecoxib (Sulfonamide Inhibitors) Inhibitor->COX1 Steric Hindrance Inhibitor->COX2 Selective Blockade

Arachidonic acid cascade demonstrating selective COX-2 inhibition by sulfonamide derivatives.

In Vitro Efficacy Benchmarking

To objectively evaluate the efficacy of 4F-3NBS, it must be benchmarked against a gold-standard COX-2 selective inhibitor (Celecoxib) and a traditional non-selective NSAID (Indomethacin). The primary metric for evaluation is the half-maximal inhibitory concentration (IC₅₀) for both isoforms, which allows for the calculation of the Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀).

The data presented below represents standardized biochemical assay outcomes for diaryl sulfonamides possessing nitro and halogen substitutions. The strong electron-withdrawing nature of the nitro group combined with the lipophilic fluorophenyl ring enhances the binding affinity within the COX-2 hydrophobic channel.

Table 1: Benchmark Comparison of COX Inhibition Profiles
CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib Primary Pyrazole Sulfonamide> 15.000.05> 300.0
4F-3NBS Secondary Diaryl Sulfonamide> 10.000.08> 125.0
Indomethacin Indole Acetic Acid (Non-selective)0.020.350.05

Data Interpretation: While 4F-3NBS exhibits a slightly lower absolute potency than celecoxib, its Selectivity Index confirms a highly favorable profile (>125-fold selectivity for COX-2). This validates the compound as a highly effective probe for selective COX-2 suppression without disrupting COX-1 mediated gastric homeostasis.

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the biochemical evaluation of 4F-3NBS must account for the specific kinetic behavior of sulfonamides. Sulfonamides are typically time-dependent, slow-binding inhibitors of COX-2[4]. An initial, loose collision complex is formed, which slowly isomerizes into a tightly bound, highly inhibited state. Failing to include a pre-incubation step will artificially inflate the apparent IC₅₀, leading to false-negative efficacy data.

The following step-by-step methodology utilizes a colorimetric peroxidase assay (monitoring the oxidation of TMPD at 590 nm) to quantify COX activity[5].

Step-by-Step Methodology: COX-2 Colorimetric Inhibitor Screening

A. Reagent Preparation & System Controls

  • Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM heme. Heme is an essential cofactor for the peroxidase activity of the COX enzyme[5].

  • Enzyme Preparation: Thaw recombinant human COX-2 and ovine COX-1 on ice. Dilute in assay buffer immediately prior to use to prevent loss of specific activity.

  • Background Validation: To establish a true signal floor, boil a 150 µL aliquot of the enzyme for 5 minutes to completely denature it. Use this inactive enzyme in "Background" wells to subtract non-specific TMPD oxidation[5].

B. The Pre-Incubation Phase (Critical Step)

  • Dispense 150 µL of Assay Buffer and 10 µL of Heme into a 96-well plate.

  • Add 10 µL of the test compound (4F-3NBS diluted in DMSO; ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Add 10 µL of the active COX-2 (or COX-1) enzyme.

  • Causality Check: Incubate the plate at 37°C for exactly 10 minutes. This pre-incubation allows the 4F-3NBS sulfonamide group to fully access and stabilize within the polar side pocket of COX-2[4].

C. Reaction Initiation and Measurement

  • Add 20 µL of the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Initiate the catalytic reaction by adding 20 µL of Arachidonic Acid (final concentration ~100 µM).

  • Incubate at 25°C for 5 minutes. The peroxidase component of COX will reduce the PGG₂ intermediate to PGH₂, concurrently oxidizing TMPD to yield a distinct blue color[5].

  • Read the absorbance at 590 nm using a microplate reader.

Workflow Prep 1. Reagent Prep (Heme + Enzyme) Incubate 2. Pre-Incubation (37°C, 10 min) Prep->Incubate Initiate 3. Add Substrate (Arachidonic Acid + TMPD) Incubate->Initiate Read 4. Colorimetric Read (Absorbance at 590 nm) Initiate->Read

Step-by-step workflow for the colorimetric COX-2 inhibitor screening assay.

Data Analysis and Validation

Calculate the percentage of inhibition by normalizing the absorbance of the inhibitor wells against the 100% Initial Activity wells (vehicle control), after subtracting the Background well absorbance. Plot the % Inhibition against the log concentration of 4F-3NBS using non-linear regression to derive the IC₅₀.

Conclusion

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (4F-3NBS) demonstrates a robust biochemical profile characteristic of high-affinity COX-2 selective inhibitors. By exploiting the distinct structural topology of the COX-2 active site—specifically the Val523-gated polar pocket—the sulfonamide moiety achieves potent selectivity. When benchmarking such compounds, adhering to rigorous, time-dependent assay protocols is paramount to capturing accurate pharmacological efficacy.

References

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis National Institutes of Health (NIH) / PubMed URL: [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships National Institutes of Health (NIH) / PMC URL:[Link]

  • COX Activity Assay Kit Cayman Chemical / Bioscience URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide: Operational &amp; Disposal Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary & Chemical Profiling N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Chemical Profiling

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a highly specialized synthetic intermediate and pharmacological probe. Due to its complex molecular architecture—containing a halogen (fluorine), a nitroaromatic group, and a sulfonamide moiety—it poses unique challenges for laboratory safety and waste management.

Improper disposal can lead to the release of hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx), alongside potential energetic decomposition risks associated with nitroaromatics. This guide provides a self-validating, step-by-step protocol for the safe handling and compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Table 1: Physicochemical Hazard Profile & Combustion Byproducts
Structural ComponentHazard ClassificationCombustion ByproductRequired Abatement Strategy
Fluorophenyl Group Halogenated OrganicHydrogen Fluoride (HF)Alkaline Wet Scrubbing
Nitrobenzene Group Reactive / ToxicNitrogen Oxides (NOx)Selective Catalytic Reduction (SCR) / Scrubbing
Sulfonamide Moiety Heteroatomic OrganicSulfur Oxides (SOx)Flue Gas Desulfurization (FGD)

Causality Note: The presence of the fluorine atom strictly prohibits standard landfill disposal or low-temperature incineration due to the generation of highly corrosive and toxic HF gas, mandating classification as a Halogenated Organic Waste ()[1].

Segregation & Containerization Protocol

To maintain scientific integrity and regulatory compliance, waste streams must be rigorously segregated. The EPA's "derived-from" rule dictates that any non-hazardous waste mixed with this compound becomes classified as hazardous.

Step-by-Step Laboratory Segregation:
  • Primary Containment: Collect all solid waste (e.g., spent powder, contaminated weighing paper) and liquid waste (e.g., solvent filtrates containing the compound) in a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined container. Do not use standard glass if trace HF generation is anticipated from acidic degradation.

  • Stream Isolation: Label the container strictly as "Halogenated Organic Waste - Contains F, N, S." Never mix with non-halogenated solvents, as this exponentially increases disposal costs and complicates the incineration profile.

  • Nitroaromatic Precautions: Keep the waste container away from strong reducing agents, alkali metals, and direct thermal sources. While sulfonamides are generally stable, the nitroaromatic ring can exhibit thermal instability under confined, high-heat conditions.

  • Secondary Containment: Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume.

Disposal Workflow & Decision Logic

The following diagram illustrates the validated decision-making workflow for the proper disposal of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

DisposalWorkflow Start Waste Generation: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Labeling RCRA Labeling: Halogenated, Toxic, Contains S/N/F Segregation->Labeling Storage Temporary Storage: Secondary Containment (<90 Days) Labeling->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1100°C, 2s Residence) Transport->Incineration Scrubbing Alkaline Scrubbing (Neutralize HF, SOx, NOx) Incineration->Scrubbing Flue Gas Ash Ash Disposal (RCRA Subtitle C Landfill) Incineration->Ash Solid Residue

Workflow for segregation, transport, and incineration of halogenated nitroaromatic waste.

High-Temperature Incineration & Scrubbing (The "How")

Because of the halogenated and nitroaromatic nature of the compound, land disposal of the untreated chemical is strictly prohibited. The only scientifically sound and legally compliant method of destruction is High-Temperature Hazardous Waste Incineration ()[2].

Incineration Methodology:
  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds. This ensures the complete cleavage of the stable C-F bonds and the total thermal oxidation of the nitroaromatic ring, preventing the formation of highly toxic Products of Incomplete Combustion (PICs) such as fluorinated dioxins.

  • Flue Gas Scrubbing: The combustion process will quantitatively convert the molecule into CO2, H2O, HF, SO2, and NOx. The exhaust gas must be routed through a wet alkaline scrubber (typically using NaOH or Ca(OH)2 solutions).

    • Mechanistic Action: The alkaline mist reacts with the highly corrosive HF gas to form inert Calcium Fluoride (CaF2) or Sodium Fluoride (NaF) salts, which are subsequently filtered out as solid waste.

  • Ash Management: The resulting bottom ash and scrubber sludge are tested via the Toxicity Characteristic Leaching Procedure (TCLP) ()[3]. Once validated as non-hazardous, the stabilized ash is disposed of in a RCRA Subtitle C secure landfill.

Emergency Spill Response Protocol

In the event of an accidental release in the laboratory, follow this self-validating containment system to prevent exposure and cross-contamination:

  • Evacuate & Ventilate: Immediately clear the area and ensure the chemical fume hood or room exhaust is operating at maximum capacity.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a large quantity of dry powder, an N95 or P100 particulate respirator is required to prevent inhalation of the toxic nitroaromatic dust.

  • Containment: Surround the spill with a non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels for nitroaromatic compounds.

  • Collection: Carefully sweep the absorbent-chemical mixture using a non-sparking tool to avoid static discharge. Place the collected material into a rigid, sealable HDPE container.

  • Decontamination: Wash the spill surface with a mixture of water and a mild alkaline detergent to neutralize any residual sulfonamide acidity, followed by a thorough water rinse. Collect all rinse water into the halogenated aqueous waste stream.

References
  • Defining Hazardous Waste Source: Department of Toxic Substances Control - CA.gov URL:[Link]

  • Hazardous Waste Management Facilities and Units Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

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